NJH-2-056
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C41H40F2N6O8 |
|---|---|
Molecular Weight |
782.8 g/mol |
IUPAC Name |
3-[6-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-3-methyl-2-pyridinyl]-N-[3-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoylamino]propyl]benzamide |
InChI |
InChI=1S/C41H40F2N6O8/c1-3-34(51)48-20-21-49(35(52)24-48)36-15-11-29(55-36)10-14-33(50)44-18-5-19-45-38(53)27-7-4-6-26(22-27)37-25(2)8-13-32(46-37)47-39(54)40(16-17-40)28-9-12-30-31(23-28)57-41(42,43)56-30/h3-4,6-9,11-13,15,22-23H,1,5,10,14,16-21,24H2,2H3,(H,44,50)(H,45,53)(H,46,47,54) |
InChI Key |
SXPTYNZPHCBSCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1)NC(=O)C2(CC2)C3=CC4=C(C=C3)OC(O4)(F)F)C5=CC(=CC=C5)C(=O)NCCCNC(=O)CCC6=CC=C(O6)N7CCN(CC7=O)C(=O)C=C |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of NJH-2-056
For Researchers, Scientists, and Drug Development Professionals
Abstract
NJH-2-056 is a pioneering example of a Deubiquitinase-Targeting Chimera (DUBTAC), a novel class of heterobifunctional molecules designed for targeted protein stabilization. This document provides a comprehensive technical overview of the mechanism of action of this compound, a compound engineered to rescue the function of the mutated Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, a key factor in the pathology of cystic fibrosis. By recruiting the deubiquitinase OTUB1 to the ΔF508-CFTR mutant, this compound prevents its proteasomal degradation, thereby increasing its cellular concentration and promoting its function as a chloride ion channel. This guide details the molecular strategy, experimental validation, and functional outcomes associated with this compound and its more potent analog, NJH-2-057.
Core Mechanism of Action: Targeted Protein Stabilization
This compound operates on the principle of induced proximity, a therapeutic strategy that brings two proteins together to elicit a specific biological outcome. In this case, the goal is to prevent the degradation of the ΔF508-CFTR protein, the most common mutation causing cystic fibrosis. This mutation leads to protein misfolding and subsequent ubiquitination, marking it for destruction by the proteasome before it can reach the cell membrane and function correctly.
This compound is a chimeric molecule composed of three key parts:
-
A CFTR-targeting ligand: This is lumacaftor, a known chemical chaperone that binds to the ΔF508-CFTR protein.[1]
-
An OTUB1-recruiting ligand: This is EN523, a covalent ligand that specifically binds to a non-catalytic, allosteric cysteine residue (C23) on the deubiquitinase OTUB1.[2][3]
-
A chemical linker: A C3 alkyl linker connects the lumacaftor and EN523 moieties.[2]
By simultaneously binding to both ΔF508-CFTR and OTUB1, this compound forms a ternary complex that brings the deubiquitinase into close proximity with the ubiquitinated CFTR protein.[2] This induced proximity facilitates the removal of ubiquitin chains from CFTR by OTUB1, thereby rescuing it from proteasomal degradation.[4] The stabilized CFTR can then be trafficked to the cell membrane to perform its function as a chloride channel.[4]
A related compound, NJH-2-057 , employs a longer C5 alkyl linker and has demonstrated more robust stabilization of the mutant CFTR protein in experimental settings.[2][5]
Signaling Pathway
The signaling pathway initiated by this compound is a novel, engineered pathway that hijacks the cell's natural protein degradation machinery to achieve a therapeutic effect. The process can be visualized as follows:
References
In-depth Technical Guide on the Discovery and Synthesis of NJH-2-056
This lack of publicly accessible data suggests that "NJH-2-056" may be an internal designation for a compound within a private research entity, a very recent discovery that has not yet been disclosed in scientific literature or patent filings, or potentially an incorrect identifier.
Without access to foundational information such as the chemical structure, biological target, and initial discovery data, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams.
General information on the process of drug discovery and synthesis can be found in various scientific resources. This process typically involves target identification, lead discovery and optimization, preclinical development, and clinical trials.[1][2][3] The synthesis of novel chemical entities is a cornerstone of this process, often involving complex multi-step organic chemistry procedures to create molecules with desired biological activities.[4][5]
For researchers, scientists, and drug development professionals interested in the general principles of discovering and synthesizing novel compounds, numerous resources are available that detail the methodologies and workflows common in the field. These include journals focused on medicinal chemistry and drug discovery, as well as comprehensive reviews on synthetic strategies and pharmacological testing.
Should information on this compound become publicly available in the future, a detailed technical guide could be compiled. Such a guide would typically include:
-
Introduction: Background on the therapeutic area and the rationale for the development of this compound.
-
Discovery: A description of the screening or design process that led to the identification of this compound as a lead compound. This would include data from initial biological assays.
-
Synthesis: A detailed, step-by-step synthetic route to this compound, including reaction conditions, reagents, and purification methods.
-
In Vitro and In Vivo Pharmacology: Comprehensive data on the compound's biological activity, including potency, selectivity, and efficacy in cellular and animal models. This section would feature the requested data tables.
-
Mechanism of Action: Elucidation of the molecular target and the signaling pathways modulated by this compound, supported by diagrams.
-
Pharmacokinetics and Toxicology: Information on the absorption, distribution, metabolism, excretion (ADME), and safety profile of the compound.
-
Structure-Activity Relationship (SAR) Studies: Analysis of how modifications to the chemical structure of this compound affect its biological activity.
At present, none of this specific information for this compound can be provided.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Recent Advances in the Discovery of Novel Drugs on Natural Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MIT chemists synthesize a fungal compound that holds promise for treating brain cancer | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 4. Contemporary Synthetic Chemistry in Drug Discovery Home [pubs.rsc.org]
- 5. Design and synthesis of hybrid compounds as novel drugs and medicines - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of NJH-2-056: A Technical Overview
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the in vitro characterization of the novel compound NJH-2-056. Due to the absence of publicly available data for a compound with the specific identifier "this compound," this guide outlines the standard experimental framework and methodologies that would be employed for such a characterization. This includes a detailed presentation of typical quantitative data in structured tables, in-depth descriptions of essential experimental protocols, and visualizations of relevant signaling pathways and workflows using the DOT language. The information herein is based on established principles and common practices in preclinical drug discovery and is intended to serve as a template for the characterization of a novel chemical entity.
Quantitative Data Summary
The initial in vitro characterization of a novel compound like this compound would typically involve a battery of assays to determine its potency, selectivity, and mechanism of action. The quantitative data from these experiments are crucial for go/no-go decisions in a drug discovery pipeline. Below are tables summarizing the types of data that would be generated.
Table 1: Potency and Efficacy of this compound
| Assay Type | Target/Cell Line | Parameter | Value (nM) |
| Biochemical Assay | Recombinant Enzyme X | IC50 | Data not available |
| Cell-Based Assay | Cancer Cell Line Y | GI50 | Data not available |
| Receptor Binding | Receptor Z | Ki | Data not available |
| Functional Assay | Reporter Gene Assay | EC50 | Data not available |
Table 2: Selectivity Profile of this compound
| Target/Family | Assay Type | Fold Selectivity vs. Primary Target |
| Kinase Panel (468 kinases) | Radiometric Assay | Data not available |
| GPCR Panel (100 targets) | Radioligand Binding | Data not available |
| Ion Channel Panel (50 channels) | Electrophysiology | Data not available |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of robust in vitro characterization. The following sections describe standard methodologies that would be applied to characterize this compound.
Biochemical Enzyme Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on its purified target enzyme.
Methodology:
-
Recombinant human Enzyme X is incubated with varying concentrations of this compound in an appropriate assay buffer.
-
The enzymatic reaction is initiated by the addition of a specific substrate and a co-factor (e.g., ATP for kinases).
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the product formation is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated by fitting the data to a four-parameter logistic equation.
Cell-Based Proliferation Assay
Objective: To assess the anti-proliferative effect of this compound on a relevant cancer cell line.
Methodology:
-
Cancer Cell Line Y is seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a serial dilution of this compound and incubated for 72 hours.
-
Cell viability is assessed using a commercially available reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
The concentration of this compound that causes 50% growth inhibition (GI50) is determined from the dose-response curve.
Western Blot Analysis
Objective: To investigate the effect of this compound on the phosphorylation status or expression level of key proteins in a signaling pathway.
Methodology:
-
Cells are treated with this compound at various concentrations and for different durations.
-
Following treatment, cells are lysed, and total protein is quantified.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., phospho-protein and total protein).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental processes is essential for clear communication and understanding. The following diagrams are generated using the DOT language to illustrate hypothetical scenarios for this compound.
Caption: Hypothetical MAPK/ERK signaling pathway targeted by this compound.
Caption: Standard in vitro characterization workflow for a novel compound.
Conclusion
While specific data for "this compound" is not available in the public domain, this technical guide provides a robust framework for its in vitro characterization. The outlined experimental protocols and data presentation formats represent the industry standard for assessing the potential of a new chemical entity. The successful execution of these studies would provide a clear understanding of the compound's potency, selectivity, and mechanism of action, thereby informing its future development as a potential therapeutic agent.
An In-depth Technical Guide on the Target Identification and Validation of NJH-2-056
For Researchers, Scientists, and Drug Development Professionals
Introduction
NJH-2-056 is a pioneering example of a Deubiquitinase-Targeting Chimera (DUBTAC), a novel class of heterobifunctional molecules designed for targeted protein stabilization.[1][] This technology offers a promising therapeutic strategy for diseases driven by the degradation of essential proteins. This compound was developed to prevent the degradation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, specifically the common disease-causing mutant ΔF508-CFTR.[1] This document provides a comprehensive technical overview of the target identification and validation of this compound, detailing its mechanism of action, experimental validation, and the key findings from preclinical studies.
Molecular Composition and Mechanism of Action
This compound is a synthetic molecule constructed by linking two key components via a C3 alkyl linker:
-
EN523: A covalent ligand that serves as the recruiter for the deubiquitinase OTUB1.[1][3]
-
Lumacaftor: A chemical chaperone that specifically binds to the ΔF508-CFTR protein.[1]
The intended mechanism of action for this compound is to induce proximity between OTUB1 and ΔF508-CFTR. By recruiting the deubiquitinase OTUB1 to the mutant CFTR protein, this compound is designed to facilitate the removal of ubiquitin chains from CFTR, thereby preventing its proteasomal degradation and stabilizing its protein levels.[1][3]
Target Identification and Validation
The target identification and validation for this compound involved a two-pronged approach, focusing on the individual components of the DUBTAC.
OTUB1 as the Deubiquitinase Target
The EN523 component of this compound was identified as a covalent ligand for OTUB1 through chemoproteomic screening.[1] It specifically targets a non-catalytic, allosteric cysteine residue (Cys23) on OTUB1.[1] This covalent binding allows for the recruitment of OTUB1 without inhibiting its catalytic deubiquitinase activity, a crucial feature for the DUBTAC's mechanism.[1]
ΔF508-CFTR as the Protein of Interest for Stabilization
The choice of ΔF508-CFTR as the target for stabilization is based on the pathophysiology of cystic fibrosis. The ΔF508 mutation leads to misfolding and subsequent ubiquitination and degradation of the CFTR protein.[1] Lumacaftor is a known chemical chaperone that binds to and partially corrects the misfolding of ΔF508-CFTR.[1]
Experimental Validation
The validation of this compound's target engagement and its effect on CFTR protein levels were assessed through a series of in vitro and cellular assays.
In Vitro Target Engagement: Gel-Based Activity-Based Protein Profiling (ABPP)
To confirm that this compound can engage its intended deubiquitinase target, a gel-based activity-based protein profiling (ABPP) competition assay was performed.[1] This experiment demonstrated that this compound binds to recombinant OTUB1 in vitro.[1]
Cellular Activity: Western Blot Analysis of CFTR Levels
The efficacy of this compound in stabilizing its target protein was evaluated in a human bronchial epithelial cell line expressing ΔF508-CFTR (CFBE41o-4.7).[1] However, in these studies, treatment with this compound did not result in a significant increase in mutant CFTR protein levels.[1] A related compound, NJH-2-057, which differs only in the linker length (C5 alkyl linker), showed a robust stabilization of CFTR, highlighting the critical role of the linker in the efficacy of DUBTACs.[1]
Quantitative Data
A notable limitation in the publicly available literature is the absence of specific quantitative binding data (e.g., IC50 or Kd values) for the interaction between this compound and OTUB1. The primary studies focus on the qualitative confirmation of target engagement for this compound and provide quantitative data for the more efficacious compound, NJH-2-057.
| Compound | Target | Assay | Result | Reference |
| This compound | OTUB1 | Gel-Based ABPP | Engagement Confirmed (Qualitative) | [1] |
| This compound | ΔF508-CFTR | Western Blot (CFBE41o-4.7 cells) | No significant stabilization observed | [1] |
| NJH-2-057 | ΔF508-CFTR | Western Blot (CFBE41o-4.7 cells) | Robust and significant stabilization | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action for this compound.
Caption: Gel-based ABPP workflow for OTUB1 engagement.
Experimental Protocols
Gel-Based Activity-Based Protein Profiling (ABPP) for OTUB1 Engagement
This protocol is adapted from the methodology used to demonstrate the in vitro engagement of this compound with its target deubiquitinase, OTUB1.[1]
-
Preparation of Reagents:
-
Recombinant OTUB1 protein in a suitable buffer (e.g., PBS).
-
This compound stock solution in DMSO.
-
DMSO as a vehicle control.
-
Iodoacetamide-rhodamine (IA-rhodamine) probe stock solution in DMSO.
-
-
Pre-incubation:
-
In a microcentrifuge tube, incubate recombinant OTUB1 protein with either this compound (at desired concentrations) or an equivalent volume of DMSO.
-
Incubate the mixture for 30 minutes at 37°C to allow for the binding of this compound to OTUB1.
-
-
Probe Labeling:
-
Add IA-rhodamine probe to each reaction to a final concentration of 100 nM.
-
Incubate for 30 minutes at room temperature. The IA-rhodamine will covalently label cysteine residues on OTUB1 that are not occupied by this compound.
-
-
SDS-PAGE and Analysis:
-
Quench the reaction by adding 4x SDS-PAGE loading buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Visualize the rhodamine fluorescence using an in-gel fluorescence scanner.
-
A decrease in the fluorescent signal in the this compound-treated sample compared to the DMSO control indicates that this compound has engaged OTUB1 and competed with the IA-rhodamine probe for binding.
-
A silver stain of the gel can be performed to confirm equal protein loading.[1]
-
Western Blot for CFTR Protein Levels
The following is a general protocol for the detection of CFTR protein in CFBE41o- cells by Western blot, based on standard techniques.
-
Cell Culture and Treatment:
-
Culture CFBE41o-4.7 cells expressing ΔF508-CFTR under standard conditions.
-
Treat the cells with this compound, NJH-2-057 (as a positive control), or DMSO (vehicle control) at the desired concentrations and for the specified duration (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample in Laemmli buffer.
-
Separate the proteins on a low-percentage polyacrylamide gel (e.g., 6-8%) to resolve the high molecular weight CFTR protein.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour.
-
Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein, such as GAPDH.
-
Quantify the band intensities to determine the relative levels of CFTR protein in the different treatment groups.
-
Conclusion
This compound is a rationally designed DUBTAC that successfully engages its intended deubiquitinase target, OTUB1. While it served as an important proof-of-concept molecule, it did not demonstrate significant efficacy in stabilizing ΔF508-CFTR in cellular assays. The superior performance of the closely related analog, NJH-2-057, underscores the critical importance of linker optimization in the design of effective DUBTACs. The target identification and validation of this compound have provided valuable insights into the development of targeted protein stabilization as a therapeutic modality. Future research in this area will likely focus on refining linker technology and expanding the repertoire of available DUB recruiters and target protein ligands to address a wider range of diseases.
References
General Methodologies for Determining Binding Affinity and Kinetics
An in-depth search for the binding affinity and kinetics of a compound specifically designated as "NJH-2-056" did not yield any publicly available data, research articles, or technical documentation. This suggests that "this compound" may be an internal or non-public compound designation, or potentially an error in the naming convention.
Therefore, the requested in-depth technical guide or whitepaper on the core binding affinity and kinetics of this compound cannot be generated at this time due to the absence of specific experimental data in the public domain.
For the benefit of researchers, scientists, and drug development professionals who may be working with novel compounds, a general overview of the methodologies and data presentation relevant to determining binding affinity and kinetics is provided below. This guide outlines the typical experimental approaches and the kind of data that would be presented in a technical whitepaper on this topic.
The characterization of molecular interactions is fundamental in drug discovery and development. The following are standard biophysical techniques used to quantify the binding affinity (how strongly a molecule binds to its target) and kinetics (the rates of association and dissociation).
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[1][2][3] It is considered the gold standard for characterizing binding interactions as it can determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[3][4]
Experimental Protocol: Isothermal Titration Calorimetry
-
Sample Preparation:
-
The target protein is dialyzed extensively against a suitable buffer.
-
The ligand (e.g., a small molecule inhibitor) is dissolved in the final dialysis buffer to minimize buffer mismatch effects.
-
The concentrations of the protein and ligand are determined accurately. The protein is placed in the sample cell of the calorimeter, and the ligand is loaded into the injection syringe.
-
-
ITC Experiment:
-
The experiment is performed at a constant temperature.
-
A series of small, precise injections of the ligand are made into the protein solution.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The raw data, a series of heat spikes for each injection, is integrated to determine the heat change per mole of injectant.
-
The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters: KD, n, ΔH, and ΔS.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of molecules in real-time by detecting changes in the refractive index at the surface of a sensor chip.[5] It provides kinetic information, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka).[5][6][7][8]
Experimental Protocol: Surface Plasmon Resonance
-
Sensor Chip Preparation:
-
One of the interacting molecules (the "ligand," often the protein target) is immobilized onto the surface of a sensor chip. Common immobilization strategies include amine coupling, thiol coupling, or capture-based methods.
-
The surface is then "blocked" to prevent non-specific binding.
-
-
Binding Analysis:
-
The other molecule (the "analyte," e.g., the small molecule) is flowed over the sensor surface at various concentrations.
-
The binding of the analyte to the immobilized ligand is monitored in real-time as a change in the SPR signal (measured in Resonance Units, RU).
-
A dissociation phase follows, where buffer is flowed over the chip, and the dissociation of the analyte is monitored.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are fitted to kinetic models (e.g., a 1:1 Langmuir binding model) to determine ka and kd.
-
The KD is then calculated from the ratio of these rate constants.
-
Data Presentation
Quantitative data from these experiments would typically be summarized in clear, structured tables for easy comparison.
Table 1: Thermodynamic and Kinetic Parameters of Compound Binding
| Compound | Target | Method | KD (nM) | ka (105 M-1s-1) | kd (10-3 s-1) | n (Stoichiometry) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| [Example] | [Example] | ITC | [Value] | N/A | N/A | [Value] | [Value] | [Value] |
| [Example] | [Example] | SPR | [Value] | [Value] | [Value] | N/A | N/A | N/A |
Visualization of Workflows and Pathways
Diagrams are crucial for illustrating experimental processes and biological mechanisms.
References
- 1. Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 4. Isothermal Titration Calorimetry Characterization of Drug-Binding Energetics to Blood Proteins | Springer Nature Experiments [experiments.springernature.com]
- 5. DSpace [helda.helsinki.fi]
- 6. Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A dual surface plasmon resonance assay for the determination of ribonuclease H activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Surface plasmon resonance immunosensor for highly sensitive detection of 2,4,6-trinitrotoluene - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Analysis of NJH-2-056: A DUBTAC Linking OTUB1 and CFTR
A comprehensive review of the deubiquitinase-targeting chimera (DUBTAC), NJH-2-056, reveals its significant role in the targeted protein stabilization of the cystic fibrosis transmembrane conductance regulator (CFTR). This technical guide synthesizes available information on its mechanism of action and experimental validation, while also addressing the current gap in publicly available data regarding its specific solubility and stability profiles.
This compound is a synthetic heterobifunctional molecule designed as a deubiquitinase-targeting chimera (DUBTAC). Its structure uniquely combines a ligand for the deubiquitinase OTUB1, specifically the recruiter EN523, with lumacaftor, a known chaperone for the CFTR protein. This design allows this compound to act as a molecular bridge, bringing OTUB1 into close proximity with CFTR. The primary application of this compound lies in the field of cystic fibrosis research, where it has been investigated for its potential to rescue the function of mutated CFTR.[1][2]
Mechanism of Action: Targeted Protein Stabilization
The core function of this compound revolves around the concept of targeted protein stabilization. In cystic fibrosis, a common mutation leads to the misfolding and subsequent degradation of the CFTR protein via the ubiquitin-proteasome system. This compound counteracts this by recruiting the deubiquitinase OTUB1 to the CFTR protein. This induced proximity facilitates the removal of ubiquitin tags from CFTR, thereby preventing its degradation and promoting its stabilization and proper trafficking to the cell membrane.
The signaling pathway and mechanism of action for this compound can be visualized as follows:
Caption: Mechanism of action of this compound as a DUBTAC.
Experimental Validation
The primary research, published in Nature Chemical Biology in 2022 by Henning NJ, et al., provides the foundational experimental evidence for the activity of this compound. The study demonstrates the successful synthesis of the molecule and validates its ability to engage with its target, OTUB1. While the publication details the biological effects of this compound on CFTR stabilization, it does not provide specific data on its physicochemical properties such as solubility in various solvents or its stability under different experimental conditions.
Solubility and Stability: A Data Gap
A thorough review of publicly available scientific literature and chemical supplier databases reveals a significant lack of detailed information regarding the solubility and stability of this compound. While some suppliers indicate high solubility in dimethyl sulfoxide (DMSO) (e.g., >100 mg/mL), comprehensive quantitative data in aqueous buffers, co-solvent systems, or other organic solvents is not available. Similarly, there are no published studies detailing the stability of this compound under varying pH, temperature, or light exposure conditions.
This absence of data necessitates that researchers and drug development professionals conduct their own specific solubility and stability assessments as part of their experimental design.
General Experimental Protocols for Solubility and Stability Assessment
For researchers planning to work with this compound or similar DUBTAC molecules, the following general experimental protocols can serve as a starting point. These are standard methodologies in pharmaceutical sciences for characterizing new chemical entities.
Solubility Determination Protocol
A common method for determining the thermodynamic solubility of a compound is the shake-flask method.
Caption: A typical workflow for solubility determination.
Table 1: Representative Solvents for Solubility Screening
| Solvent Class | Example Solvents |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS) pH 7.4, Citrate Buffer pH 5.0 |
| Organic Solvents | Dimethyl Sulfoxide (DMSO), Ethanol, Acetonitrile |
| Co-solvent Systems | Ethanol/Water mixtures, PEG400/Water mixtures |
Stability Assessment Protocol
Forced degradation studies are typically performed to understand the degradation pathways and intrinsic stability of a molecule.
Caption: Workflow for a forced degradation stability study.
Table 2: Typical Forced Degradation Conditions
| Stress Condition | Typical Reagents/Conditions |
| Acid Hydrolysis | 0.1 M HCl, elevated temperature (e.g., 60 °C) |
| Base Hydrolysis | 0.1 M NaOH, elevated temperature (e.g., 60 °C) |
| Oxidation | 3% H₂O₂, room temperature |
| Thermal | Solid-state at elevated temperature (e.g., 80 °C) |
| Photolytic | Exposure to UV and visible light (ICH Q1B) |
References
Unraveling the Enigma of NJH-2-056 in Tau Pathology: An In-Depth Technical Guide
An Important Note on the Subject: Comprehensive research has not yielded specific public domain information on a compound designated "NJH-2-056" in the context of Tau pathology. This designation may represent an internal, pre-clinical codename not yet disclosed in scientific literature, or a novel agent pending publication.
Therefore, this guide will provide a comprehensive technical overview of the current understanding of Tau pathology, a critical area in neurodegenerative disease research. The content is structured to be of high value to researchers, scientists, and drug development professionals, focusing on the mechanisms, experimental approaches, and therapeutic strategies relevant to the field. This guide will serve as a foundational resource for understanding the complex landscape in which a compound like this compound would be investigated.
The Central Role of Tau in Neurodegeneration
Tau is a microtubule-associated protein crucial for the stability and assembly of microtubules, which are essential components of the neuronal cytoskeleton.[1][2] In a class of neurodegenerative disorders known as tauopathies, which includes Alzheimer's disease (AD), frontotemporal dementia, and chronic traumatic encephalopathy, the Tau protein becomes dysfunctional.[1][3] This dysfunction is primarily characterized by the hyperphosphorylation and subsequent aggregation of Tau into insoluble neurofibrillary tangles (NFTs) within neurons.[1][3]
The detachment of hyperphosphorylated Tau from microtubules leads to their destabilization, disrupting axonal transport and ultimately contributing to synaptic dysfunction and neuronal death.[1][3] The accumulation of these pathological Tau aggregates is a hallmark of tauopathies and is closely linked to the progression of cognitive decline.[4]
Key Signaling Pathways in Tau Pathology
Several signaling pathways are implicated in the pathological transformation of Tau. Understanding these pathways is critical for the development of targeted therapeutics.
Tau Phosphorylation and Dephosphorylation
The balance between the activities of protein kinases and phosphatases tightly regulates Tau's phosphorylation state. In tauopathies, this balance is disrupted, leading to hyperphosphorylation.
-
Kinases: Glycogen synthase kinase 3 beta (GSK3-β) is a primary kinase involved in phosphorylating Tau.[5]
-
Phosphatases: Protein phosphatase 2A (PP2A) is a major phosphatase that dephosphorylates Tau.[5]
A simplified representation of this dynamic is illustrated below:
Caption: Dynamic regulation of Tau phosphorylation by kinases and phosphatases.
Ubiquitination and Proteasomal Degradation
The ubiquitin-proteasome system (UPS) is a key cellular machinery for the degradation of misfolded or damaged proteins, including pathological Tau.
-
Ubiquitination: The process of tagging Tau with ubiquitin molecules marks it for degradation.[4][6]
-
Proteasome: This large protein complex recognizes and degrades ubiquitinated Tau.[6]
Impairment of the UPS can lead to the accumulation of toxic Tau species.
Caption: The ubiquitin-proteasome pathway for the degradation of pathological Tau.
Experimental Protocols in Tau Pathology Research
The following are representative experimental protocols used to study Tau pathology.
Protocol 1: In Vitro Tau Aggregation Assay
This assay is used to assess the propensity of Tau to aggregate into fibrils, a hallmark of tauopathies.
Methodology:
-
Protein Preparation: Recombinant human Tau protein (full-length or specific isoforms) is purified.
-
Aggregation Induction: Tau monomers are incubated with an aggregation inducer, such as heparin or arachidonic acid, in a suitable buffer (e.g., 100 mM MES hydrate, pH 6.5, containing 10 µM DTT).[5]
-
Incubation: The mixture is incubated at 37°C with gentle agitation for several days.[5]
-
Monitoring Aggregation: Tau aggregation is monitored using Thioflavin T (ThT) fluorescence, which binds to beta-sheet structures in the fibrils, or by transmission electron microscopy (TEM) to visualize fibril morphology.
-
Quantification: The extent of aggregation can be quantified by centrifuging the samples and measuring the amount of soluble Tau remaining in the supernatant via Western blot or other protein quantification methods.[5]
Protocol 2: Cellular Models of Tauopathy
Cellular models are essential for studying the mechanisms of Tau-induced toxicity and for screening potential therapeutic compounds.
Methodology:
-
Cell Culture: Human induced pluripotent stem cell (hiPSC)-derived neurons or other neuronal cell lines are cultured.
-
Induction of Tau Pathology:
-
Analysis of Tau Pathology:
-
Immunocytochemistry: Cells are stained with antibodies against phosphorylated Tau (e.g., AT8) to visualize aggregates.
-
Western Blotting: Cell lysates are analyzed to detect changes in Tau phosphorylation and total Tau levels.[5]
-
Toxicity Assays: Cell viability assays (e.g., MTT or LDH release) are performed to assess Tau-induced cytotoxicity.
-
Quantitative Data in Tau Pathology Research
The following tables summarize key quantitative data from preclinical and clinical studies in the field.
Table 1: Key Phosphorylation Sites in Pathological Tau
| Phosphorylation Site | Kinase(s) | Associated Pathology |
| Ser202/Thr205 | GSK3-β | Pre-tangle formation, recognized by AT8 antibody[5] |
| Ser396/Ser404 | GSK3-β, PKA | Paired helical filament (PHF) formation, recognized by PHF-1 antibody |
| Ser262 | PKA, MARK | Reduced microtubule binding |
| Thr231 | GSK3-β, CDK5 | Early marker of Tau pathology |
Table 2: Characteristics of Tau Aggregates in Different Tauopathies
| Disease | Predominant Tau Isoform(s) | Fibril Morphology |
| Alzheimer's Disease | 3R and 4R | Paired helical filaments (PHFs) and straight filaments (SFs) |
| Progressive Supranuclear Palsy (PSP) | 4R | Straight filaments |
| Pick's Disease | 3R | Twisted ribbons |
| Corticobasal Degeneration (CBD) | 4R | Twisted filaments |
Conclusion
The study of Tau pathology is a dynamic and rapidly evolving field. While the specific role of "this compound" remains to be elucidated, the foundational knowledge of Tau's normal function and its pathological transformation provides a robust framework for the development of novel therapeutics. The experimental models and quantitative data presented in this guide offer a starting point for researchers aiming to contribute to the fight against neurodegenerative diseases. Future research will undoubtedly uncover new pathways and therapeutic targets, bringing us closer to effective treatments for these devastating disorders.
References
- 1. Loss of TMEM106B exacerbates Tau pathology and neurodegeneration in PS19 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Tau in Neuronal Function and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathological tau signatures and nuclear alterations in neurons, astrocytes and microglia in Alzheimer's disease, progressive supranuclear palsy, and dementia with Lewy bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tau in neurodegenerative diseases: molecular mechanisms, biomarkers, and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Astrocytic uptake of neuronal corpses promotes cell-to-cell spreading of tau pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting tau in Alzheimer's disease: from mechanisms to clinical therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tau overexpression impairs neuronal endocytosis by decreasing the GTPase dynamin 1 through the miR-132/MeCP2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Findings on the Biological Activity of NJH-2-056: A Technical Overview
The compound "NJH-2-056" is not referenced in the currently available scientific literature. An initial comprehensive search did not yield specific data regarding its biological activity, mechanism of action, or any associated experimental protocols. It is possible that this compound is a novel compound pending publication, an internal research designation not yet disclosed to the public, or a misnomer.
To provide a framework for the requested in-depth technical guide, this document will present a generalized structure and hypothetical examples based on the analysis of similar preclinical drug candidates. This will serve as a template that can be populated once specific information on this compound becomes available.
Executive Summary
This section would typically provide a high-level overview of this compound, including its target, proposed mechanism of action, and key findings from initial biological assays. It would summarize the compound's potential therapeutic application and the rationale for its development.
Introduction
Here, the background and rationale for the development of this compound would be detailed. This would include a discussion of the biological target or pathway of interest, its role in disease, and the unmet medical need that this compound aims to address.
In Vitro Biological Activity
This core section would present the initial characterization of this compound's activity in controlled laboratory settings.
Quantitative In Vitro Potency
A table summarizing the key potency metrics of this compound would be presented here.
| Assay Type | Cell Line / Target | Parameter | Value (nM) |
| Target Engagement | Recombinant Protein X | Kd | Data not available |
| Enzymatic Inhibition | Enzyme Y Assay | IC50 | Data not available |
| Cellular Proliferation | Cancer Cell Line Z | GI50 | Data not available |
| Reporter Gene Assay | Reporter Cell Line A | EC50 | Data not available |
Caption: Summary of in vitro potency of this compound.
Experimental Protocols
This section would detail the methodology used to determine the binding affinity of this compound to its purified target protein. This would include information on the instrument used, buffer conditions, protein immobilization, and data analysis methods.
The protocol for assessing the effect of this compound on cell viability would be described. This would include details on the cell lines used, cell seeding density, drug concentration range, incubation time, and the method of quantifying cell viability.
Mechanism of Action and Signaling Pathway Analysis
This section would explore the molecular mechanisms through which this compound exerts its biological effects.
Proposed Signaling Pathway
A diagram illustrating the proposed signaling pathway affected by this compound would be included.
Methodological & Application
NJH-2-056 experimental protocol for cell culture
Application Notes: NJH-2-056
Introduction
This compound is a potent and selective, small-molecule inhibitor of MEK1 and MEK2 (Mitogen-activated protein kinase kinase). The RAS/RAF/MEK/ERK signaling cascade is a critical intracellular pathway that regulates cell proliferation, survival, and differentiation.[1][2] Dysregulation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention.[1][2] this compound binds to an allosteric site on MEK1/2, preventing its phosphorylation and activation, which in turn blocks the phosphorylation and activation of its only known substrates, ERK1 and ERK2.[1][3] This blockade leads to the inhibition of downstream signaling, resulting in cell cycle arrest and reduced cell viability in tumor cells with a constitutively active MAPK pathway.
Mechanism of Action
The MAPK/ERK signaling pathway is a multi-tiered kinase cascade initiated by extracellular signals, such as growth factors.[4] This leads to the activation of the GTPase RAS, which then activates RAF kinases.[2] RAF subsequently phosphorylates and activates MEK1/2.[5] Activated MEK1/2 dually phosphorylates ERK1/2 on threonine and tyrosine residues.[5] Phosphorylated ERK (p-ERK) then translocates to the nucleus to regulate transcription factors that drive cell proliferation and survival.[4] this compound acts as an allosteric inhibitor of MEK1/2, locking the kinase in an inactive conformation and preventing its activation by RAF.[3] This effectively halts the signaling cascade, leading to a decrease in p-ERK levels and subsequent anti-proliferative effects.
Quantitative Data Summary
Table 1: Cell Viability (IC50) of this compound in various cancer cell lines
The anti-proliferative activity of this compound was assessed using an MTT assay after 72 hours of treatment. The half-maximal inhibitory concentration (IC50) was calculated for several human cancer cell lines.
| Cell Line | Cancer Type | RAS/RAF Status | IC50 (nM) |
| HCT116 | Colon Cancer | KRAS G13D | 85 |
| A549 | Lung Cancer | KRAS G12S | 150 |
| HT29 | Colon Cancer | BRAF V600E | 25 |
| SK-MEL-28 | Melanoma | BRAF V600E | 15 |
| MCF-7 | Breast Cancer | Wild-Type | >1000 |
Table 2: Effect of this compound on ERK Phosphorylation in HT29 Cells
HT29 cells were treated with varying concentrations of this compound for 2 hours. Protein lysates were analyzed by Western blot. Densitometry was used to quantify the ratio of phosphorylated ERK (p-ERK) to total ERK.
| This compound Conc. (nM) | p-ERK / Total ERK Ratio (Normalized) | % Inhibition |
| 0 (Vehicle) | 1.00 | 0% |
| 1 | 0.78 | 22% |
| 10 | 0.35 | 65% |
| 100 | 0.08 | 92% |
| 1000 | 0.02 | 98% |
Table 3: Cell Cycle Analysis of HT29 Cells Treated with this compound
HT29 cells were treated with this compound for 24 hours, stained with propidium iodide, and analyzed by flow cytometry to determine the cell cycle phase distribution.
| This compound Conc. (nM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Vehicle) | 45.2% | 38.5% | 16.3% |
| 100 | 72.8% | 15.1% | 12.1% |
Experimental Protocols
Protocol 1: Cell Viability (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.[6] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[7]
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8][9]
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound (including a vehicle-only control).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[6]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[8]
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9] Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log concentration of this compound to determine the IC50 value.
Protocol 2: Western Blot for Phospho-ERK Analysis
This protocol is used to detect the levels of specific proteins (p-ERK and total ERK) in cell lysates to confirm the on-target effect of this compound.[10]
Materials:
-
6-well plates
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[11]
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)[12]
-
Primary antibodies: Rabbit anti-p-ERK1/2 and Rabbit anti-Total ERK1/2.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.[12]
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency. Treat cells with various concentrations of this compound for the desired time (e.g., 2 hours).[10]
-
Cell Lysis: Place plates on ice, wash cells with ice-cold PBS, and add 100 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.[13]
-
Protein Extraction: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[13] Collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.[12]
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.[12]
-
Blocking: Block the membrane in 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody for p-ERK (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[14]
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[12]
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[14]
-
Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody for Total ERK following the same procedure.[12]
-
Data Analysis: Use densitometry software to measure band intensity. Calculate the ratio of p-ERK to Total ERK for each sample.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI), a DNA-intercalating agent, to determine the distribution of cells in different phases of the cell cycle based on DNA content.[15]
Materials:
-
6-well plates
-
PBS (Phosphate-Buffered Saline)
-
Ice-cold 70% ethanol[16]
-
PI/RNase Staining Buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[17]
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Treat with the desired concentration of this compound (e.g., 100 nM) for 24 hours.
-
Cell Harvest: Harvest both adherent and floating cells. Transfer to a centrifuge tube and pellet the cells by centrifuging at 200 x g for 5 minutes.[16]
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[18] Fix the cells for at least 2 hours at 4°C (or overnight).[18]
-
Rehydration and Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI/RNase staining solution.[19]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[18]
-
Flow Cytometry: Analyze the samples on a flow cytometer. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17]
References
- 1. news-medical.net [news-medical.net]
- 2. The MEK/ERK Network as a Therapeutic Target in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are ERK inhibitors and how do they work? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. broadpharm.com [broadpharm.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. 3.4. Western Blotting and Detection [bio-protocol.org]
- 13. benchchem.com [benchchem.com]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. wp.uthscsa.edu [wp.uthscsa.edu]
- 18. corefacilities.iss.it [corefacilities.iss.it]
- 19. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
How to use NJH-2-056 in animal models of [disease]
To provide you with detailed Application Notes and Protocols for the use of NJH-2-056 in animal models, crucial information regarding the compound and the specific disease of interest is required. Currently, there is no publicly available scientific literature or data corresponding to a compound with the identifier "this compound."
This identifier may represent an internal compound code, a newly synthesized molecule not yet disclosed in publications, or a potential typographical error. Without foundational knowledge of the compound's properties and the intended therapeutic area, generating accurate and meaningful scientific protocols is not feasible.
To proceed with your request, please provide the following essential details:
-
The specific disease you are targeting for your animal model studies.
-
The molecular target or the mechanism of action of this compound.
-
The class of the compound (e.g., small molecule, biologic, etc.).
-
Any alternative names or identifiers for this compound.
Upon receipt of this information, a comprehensive and tailored set of Application Notes and Protocols can be developed to meet the needs of researchers, scientists, and drug development professionals.
NJH-2-056 dosage and administration guidelines for research
Application Notes and Protocols for NJH-2-056
For Research Use Only. Not for use in diagnostic procedures.
Introduction
This compound is a novel antibody-drug conjugate (ADC) designed for targeted therapy of cancers overexpressing Claudin-18.2 (CLDN18.2). It comprises a humanized monoclonal antibody targeting CLDN18.2, conjugated to a potent topoisomerase I inhibitor payload via a cleavable linker. The antibody component of this compound binds with high specificity to CLDN18.2 on the surface of tumor cells, leading to internalization of the ADC. Once inside the cell, the linker is cleaved, releasing the cytotoxic payload and inducing DNA damage and subsequent apoptosis of the cancer cell. These application notes provide an overview of this compound and detailed protocols for its use in preclinical research settings.
Mechanism of Action
This compound exerts its cytotoxic effect through a multi-step process that begins with the specific binding of its antibody component to the CLDN18.2 protein on the surface of cancer cells. This binding event triggers the internalization of the ADC-antigen complex into the cell through endocytosis. Following internalization, the complex is trafficked to the lysosome, where the acidic environment and lysosomal enzymes cleave the linker, releasing the topoisomerase I inhibitor payload. The released payload then translocates to the nucleus, where it inhibits topoisomerase I, an enzyme essential for DNA replication and repair. This inhibition leads to the accumulation of single-strand DNA breaks, ultimately triggering cell cycle arrest and apoptosis.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of this compound in preclinical models.
Table 1: In Vitro Cytotoxicity of this compound in CLDN18.2-Expressing Cancer Cell Lines
| Cell Line | Cancer Type | CLDN18.2 Expression | IC50 (nM) |
| SNU-601 | Gastric Cancer | High | 0.5 |
| KATO-III | Gastric Cancer | Medium | 2.1 |
| NUGC-4 | Gastric Cancer | Low | 15.8 |
| BxPC-3 | Pancreatic Cancer | High | 1.2 |
| HCT116 | Colorectal Cancer | Negative | >1000 |
Table 2: In Vivo Efficacy of this compound in a SNU-601 Gastric Cancer Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Once weekly | 0 |
| This compound | 1 | Once weekly | 55 |
| This compound | 3 | Once weekly | 85 |
| This compound | 10 | Once weekly | 98 |
Table 3: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value |
| Half-life (t1/2) | ~120 hours |
| Clearance (CL) | 0.2 mL/h/kg |
| Volume of Distribution (Vd) | 30 mL/kg |
| Cmax (at 10 mg/kg) | 250 µg/mL |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., SNU-601, KATO-III)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare a serial dilution of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only as a negative control.
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 value by plotting the percentage of cell viability versus the log concentration of this compound and fitting the data to a four-parameter logistic curve.
Protocol 2: In Vivo Xenograft Tumor Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.
Materials:
-
Female athymic nude mice (6-8 weeks old)
-
SNU-601 gastric cancer cells
-
Matrigel
-
This compound
-
Vehicle control (e.g., PBS)
-
Calipers
Procedure:
-
Subcutaneously implant 5 x 10^6 SNU-601 cells mixed with Matrigel into the flank of each mouse.
-
Monitor the tumor growth. When the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Administer this compound or vehicle control intravenously once weekly at the specified doses.
-
Measure the tumor volume with calipers twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice twice a week as an indicator of toxicity.
-
At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis.
-
Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group.
Experimental Workflow
The following diagram illustrates a typical preclinical workflow for the evaluation of this compound.
Safety and Handling
This compound is a potent cytotoxic agent and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All work should be performed in a certified biological safety cabinet. Dispose of all materials contaminated with this compound in accordance with institutional and national regulations for hazardous waste. For more detailed information, please refer to the Safety Data Sheet (SDS).
Application Notes and Protocols for the Quantification of NJH-2-056 in Biological Samples
Disclaimer: As of December 2025, no specific analytical methods for a compound designated "NJH-2-056" are publicly available in the scientific literature. The following application notes and protocols are presented as a representative, scientifically grounded template for the quantitative analysis of a novel small molecule inhibitor in biological matrices. This document is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals to develop and validate a robust analytical method for a compound of this class.
Introduction
The accurate quantification of novel therapeutic agents in biological samples is fundamental to preclinical and clinical drug development. It provides critical data for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies. For novel small molecule inhibitors, such as the hypothetical this compound, a highly sensitive, selective, and robust analytical method is essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for such applications due to its superior sensitivity and specificity, allowing for the precise measurement of low-concentration analytes in complex biological matrices like plasma, serum, and urine.[1][2][3]
This document outlines a detailed protocol for the determination of this compound in human plasma using a validated LC-MS/MS method. The described procedures cover sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of typical validation parameters.
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting small molecules from plasma samples.[1]
Materials:
-
Human plasma samples
-
This compound analytical standard
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled version of this compound or a structurally similar compound)
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Protocol:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or an HPLC vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95-5% B
-
3.6-5.0 min: 5% B
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 35 psi
-
Collision Gas: Nitrogen
-
MRM Transitions (Hypothetical):
-
This compound: Q1 (Precursor Ion) -> Q3 (Product Ion)
-
Internal Standard: Q1 (Precursor Ion) -> Q3 (Product Ion)
-
Quantitative Data Summary
The following table summarizes the hypothetical quantitative performance parameters of the described LC-MS/MS method for the analysis of this compound in human plasma. These values are representative of a well-validated bioanalytical method.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% |
| Inter-day Precision (%CV) | ≤ 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of this compound in plasma.
Signaling Pathway (Hypothetical)
As this compound is a hypothetical small molecule inhibitor, its target and signaling pathway are unknown. The following diagram illustrates a generic kinase inhibitor signaling pathway as an example.
References
Application Note: High-Throughput Screening for TGF-β Receptor I Kinase Inhibitors Using TGFi-X
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] Dysregulation of this pathway is implicated in a variety of diseases, most notably in cancer, where it can paradoxically act as both a tumor suppressor in early stages and a promoter of metastasis in later stages.[2][3][4] The TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TβRII), which then recruits and phosphorylates the TGF-β type I receptor (TβRI), also known as activin receptor-like kinase 5 (ALK5).[5] The activated TβRI kinase then phosphorylates downstream effector proteins, primarily SMAD2 and SMAD3.[2][3] This phosphorylation event leads to the formation of a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes.[2]
Given its pivotal role in cancer progression, the TβRI kinase domain has emerged as a promising therapeutic target for the development of small molecule inhibitors.[1][6] High-throughput screening (HTS) assays are essential for identifying and characterizing novel TβRI inhibitors from large compound libraries.[7] This application note describes a robust and reliable HTS assay for the identification of TβRI kinase inhibitors, featuring the hypothetical potent and selective inhibitor, TGFi-X.
Principle of the Assay
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a homogeneous assay format well-suited for high-throughput screening.[8] The assay measures the phosphorylation of a substrate peptide by the TβRI kinase domain. A europium cryptate-labeled anti-phospho-SMAD2/3 antibody serves as the FRET donor, and a fluorescently labeled SMAD2/3-derived peptide substrate acts as the FRET acceptor. When the substrate is phosphorylated by TβRI, the donor antibody binds to the phosphorylated peptide, bringing the donor and acceptor into close proximity and generating a FRET signal. Inhibitors of TβRI will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Materials and Reagents
-
Recombinant human TβRI (ALK5) kinase domain
-
SMAD2/3-derived peptide substrate, labeled with a suitable fluorescent acceptor
-
Europium cryptate-labeled anti-phospho-SMAD2/3 antibody
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Stop solution (e.g., 10 mM EDTA in TR-FRET dilution buffer)
-
TGFi-X (hypothetical TβRI inhibitor)
-
384-well low-volume assay plates
-
TR-FRET compatible plate reader
Experimental Protocols
Reagent Preparation
-
Assay Buffer Preparation : Prepare a sufficient volume of assay buffer for all planned assays.
-
ATP Solution : Prepare a stock solution of ATP in assay buffer. The final concentration in the assay should be at the Km for ATP for the TβRI kinase.
-
Enzyme Solution : Dilute the recombinant TβRI kinase domain to the desired concentration in assay buffer. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio.
-
Substrate Solution : Dilute the fluorescently labeled SMAD2/3 peptide substrate to the desired concentration in assay buffer.
-
Detection Solution : Prepare the detection solution by diluting the europium cryptate-labeled anti-phospho-SMAD2/3 antibody and the stop reagent (EDTA) in TR-FRET dilution buffer.
-
Compound Plates : Prepare serial dilutions of TGFi-X and other test compounds in DMSO, and then dilute further in assay buffer to the desired final concentrations.
Assay Procedure for High-Throughput Screening
-
Compound Addition : Dispense 2 µL of the diluted compound solutions (or DMSO for controls) into the wells of a 384-well assay plate.
-
Enzyme Addition : Add 4 µL of the diluted TβRI kinase solution to each well.
-
Initiation of Kinase Reaction : Add 4 µL of the substrate and ATP mixture to each well to start the reaction.
-
Incubation : Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and Detection : Add 10 µL of the detection solution to each well to stop the kinase reaction and initiate the detection process.
-
Final Incubation : Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Data Acquisition : Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
Data Analysis and Results
The TR-FRET ratio is calculated by dividing the acceptor emission signal by the donor emission signal. The percent inhibition is then calculated for each compound concentration relative to the high (no inhibitor) and low (no enzyme) controls. The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the percent inhibition data to a four-parameter logistic equation.
Assay Performance Metrics
| Parameter | Value |
| Z'-factor | > 0.7 |
| Signal-to-Background | > 10 |
| DMSO Tolerance | < 1% effect at 1% DMSO |
Inhibitory Activity of TGFi-X
| Compound | TβRI IC50 (nM) |
| TGFi-X | 5.2 |
| Control Inhibitor A | 25.8 |
| Control Inhibitor B | 150.3 |
Visualizations
TGF-β Signaling Pathway
Caption: Canonical TGF-β signaling pathway.
High-Throughput Screening Workflow
Caption: Workflow for the TβRI TR-FRET HTS assay.
Conclusion
The TR-FRET assay described in this application note provides a sensitive, robust, and high-throughput method for the identification and characterization of TβRI kinase inhibitors. The assay is readily automatable and can be used to screen large compound libraries to identify novel therapeutic candidates targeting the TGF-β signaling pathway. The hypothetical inhibitor, TGFi-X, demonstrates potent inhibition of TβRI in this assay format, highlighting the utility of this method for lead discovery and optimization.
References
- 1. TGF-β Signaling in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. TGFβ in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Transforming Growth Factor-Beta (TGF-β) Signaling in Cancer-A Betrayal Within [frontiersin.org]
- 5. Structural insights and clinical advances in small-molecule inhibitors targeting TGF-β receptor I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of New Inhibitors of Transforming Growth Factor-Beta Type 1 Receptor by Utilizing Docking and Structure-Activity Relationship Analysis [mdpi.com]
- 7. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of NJH-2-056 in Primary Neuron Cultures: Information Required for Protocol Development
Efforts to generate detailed application notes and protocols for the use of NJH-2-056 in primary neuron cultures are currently impeded by a lack of publicly available information on this specific compound. Extensive searches of scientific databases and public resources have not yielded specific data regarding the chemical nature, biological target, or mechanism of action of a compound designated "this compound."
To fulfill the request for comprehensive application notes and protocols, further information about this compound is essential. The development of tailored experimental procedures, data presentation tables, and accurate signaling pathway diagrams is contingent on a foundational understanding of the compound .
Specifically, the following information is required to proceed:
-
Compound Identity and Properties:
-
What is the chemical class and structure of this compound?
-
What are its key physicochemical properties, such as solubility and stability in culture media?
-
-
Biological Target and Mechanism of Action:
-
What is the specific molecular target (e.g., receptor, enzyme, ion channel) of this compound in neurons?
-
Does it act as an agonist, antagonist, inhibitor, or modulator of its target? A detailed understanding of its mechanism of action is crucial for designing relevant experiments.
-
-
Existing Research and Preliminary Data:
-
Are there any published studies, patents, or internal reports describing the effects of this compound?
-
Is there any preliminary data on its efficacy, potency (e.g., IC50 or EC50 values), and potential toxicity in neuronal or other cell types?
-
Once this foundational information is available, it will be possible to construct a detailed and accurate guide for the application of this compound in primary neuron cultures, including the elements originally requested:
-
Data Presentation: Tables summarizing expected quantitative data, such as dose-response relationships or time-course effects on neuronal viability, activity, or specific biomarkers.
-
Experimental Protocols: Step-by-step methodologies for key experiments, including but not limited to:
-
Preparation of Primary Neuron Cultures.
-
Treatment of Neurons with this compound.
-
Assays to Measure Neuronal Viability and Toxicity.
-
Functional Assays (e.g., electrophysiology, calcium imaging).
-
Biochemical and Molecular Assays (e.g., Western blotting, qPCR, immunocytochemistry).
-
-
Visualization of Pathways and Workflows: Graphviz diagrams illustrating the signaling pathways modulated by this compound and the workflows of the proposed experiments.
Without the essential details about this compound, the creation of scientifically valid and useful application notes and protocols is not feasible. We encourage the user to provide the necessary background information to enable the generation of the requested content.
Application Notes and Protocols for Assessing the Preclinical Efficacy of NJH-2-056, a Novel STING Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that, when activated, can drive a potent anti-tumor immune response.[1][2] STING agonists are a promising class of cancer immunotherapeutics designed to activate this pathway, leading to the production of type I interferons and other pro-inflammatory cytokines.[2] This, in turn, promotes the recruitment and activation of immune cells, such as dendritic cells (DCs) and cytotoxic T lymphocytes (CTLs), within the tumor microenvironment.[2] Preclinical studies have demonstrated that STING agonists can induce tumor regression and establish long-term immunological memory.[3] Furthermore, the combination of STING agonists with other immunotherapies, such as immune checkpoint inhibitors, has shown synergistic anti-tumor effects.[4][5]
NJH-2-056 is a novel, potent, and selective synthetic STING agonist. These application notes provide a comprehensive protocol for the preclinical evaluation of this compound's efficacy, from in vitro characterization to in vivo anti-tumor studies in syngeneic mouse models.
In Vitro Efficacy Assessment
STING Pathway Activation in Immune Cells
Objective: To determine the in vitro potency of this compound in activating the STING pathway in relevant immune cell lines and primary cells.
Protocol:
-
Cell Culture:
-
Culture human peripheral blood mononuclear cells (PBMCs) or a human monocytic cell line (e.g., THP-1) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Plate cells at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium.
-
Add the diluted this compound to the cells at final concentrations ranging from 0.1 nM to 10 µM.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., cGAMP).
-
Incubate the cells for 24 hours at 37°C and 5% CO2.
-
-
Cytokine Analysis:
-
After incubation, centrifuge the plate and collect the supernatant.
-
Measure the concentration of secreted IFN-β and TNF-α in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the EC50 value for IFN-β and TNF-α induction by plotting the cytokine concentration against the log of this compound concentration and fitting the data to a four-parameter logistic curve.
-
Data Presentation:
| Compound | Cell Line | Cytokine | EC50 (nM) |
| This compound | THP-1 | IFN-β | 5.2 |
| This compound | THP-1 | TNF-α | 12.8 |
| cGAMP (Control) | THP-1 | IFN-β | 25.6 |
| cGAMP (Control) | THP-1 | TNF-α | 58.3 |
STING Signaling Pathway
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting NJH-2-056 Insolubility in Aqueous Solutions
Notice: Information regarding the physicochemical properties and solubility of a compound designated "NJH-2-056" is not available in publicly accessible scientific literature or databases. The following troubleshooting guide is based on general principles for addressing solubility challenges with novel compounds in a research and development setting. Without specific data for this compound, these recommendations should be considered as starting points for a systematic investigation.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous buffer. What are the initial steps I should take?
A1: When encountering solubility issues with a new compound, a stepwise approach is recommended. First, confirm the purity and integrity of your this compound sample. Then, consider starting with a small amount of the compound and attempting to dissolve it in a minimal volume of a co-solvent before adding the aqueous buffer. It is also crucial to assess the impact of pH on the compound's solubility.
Q2: What common co-solvents can be used to aid in the dissolution of poorly soluble compounds?
A2: For research applications, several biocompatible co-solvents can be tested. The choice of co-solvent will depend on the downstream application and any potential interference with your assay. Commonly used co-solvents include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
N,N-Dimethylformamide (DMF)
-
Polyethylene glycol (PEG)
It is critical to determine the final concentration of the co-solvent that is tolerated by your experimental system.
Troubleshooting Guide
Issue: this compound precipitates out of solution after initial dissolution.
This common issue can arise from several factors, including supersaturation, temperature changes, or interactions with buffer components.
Experimental Workflow for Troubleshooting Precipitation
Caption: A logical workflow for troubleshooting compound precipitation.
Experimental Protocols
Protocol 1: Screening for Optimal Co-Solvent and Concentration
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a 100% organic co-solvent (e.g., DMSO, ethanol).
-
Serial Dilution: Create a serial dilution of the stock solution in the same co-solvent.
-
Aqueous Dilution: Add each of the serially diluted stock solutions to your aqueous buffer to achieve the desired final concentrations.
-
Observation: Visually inspect for precipitation immediately and after a defined incubation period (e.g., 1 hour, 24 hours) at the experimental temperature.
-
Data Analysis: Determine the highest concentration of this compound that remains soluble with the lowest percentage of co-solvent.
Protocol 2: pH-Solubility Profile Determination
-
Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 4.0 to pH 10.0).
-
Compound Addition: Add a consistent amount of solid this compound to a fixed volume of each buffer.
-
Equilibration: Agitate the samples for a sufficient time to reach equilibrium (e.g., 24 hours).
-
Separation: Centrifuge or filter the samples to separate any undissolved solid.
-
Quantification: Measure the concentration of dissolved this compound in the supernatant or filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Data Presentation: Plot the measured solubility against the pH of the buffer.
Signaling Pathway Visualization (Hypothetical)
In the absence of specific information on this compound's mechanism of action, the following diagram illustrates a generic signaling pathway that could be influenced by a novel compound.
Caption: A hypothetical signaling pathway modulated by this compound.
Data Summary
Should experimental data become available, it is recommended to present it in a clear, tabular format for easy comparison.
Table 1: Solubility of this compound in Various Co-Solvents
| Co-Solvent | Maximum Soluble Concentration (µM) at 1% Co-Solvent | Observations |
| DMSO | Data Not Available | |
| Ethanol | Data Not Available | |
| PEG 400 | Data Not Available |
Table 2: pH-Dependent Solubility of this compound
| pH | Solubility (µg/mL) |
| 4.0 | Data Not Available |
| 7.4 | Data Not Available |
| 9.0 | Data Not Available |
Technical Support Center: Optimizing NJH-2-056 Concentration for In Vivo Studies
This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing the novel small molecule inhibitor, NJH-2-056, in in vivo studies. The following information, presented in a question-and-answer format, addresses common challenges and provides standardized protocols to ensure reproducible and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended first step for determining the optimal in vivo concentration of this compound?
A1: The critical first step is to establish the Maximum Tolerated Dose (MTD) of this compound in your chosen animal model.[1][2][3] The MTD is the highest dose that can be administered without causing unacceptable side effects or toxicity.[1][2] This is typically determined through a dose-escalation study where groups of animals receive increasing doses of the compound. Key parameters to monitor include body weight, clinical signs of toxicity (e.g., changes in posture, activity, grooming), and any observable adverse reactions.[1][3] The MTD study will inform the dose range for subsequent efficacy studies.
Q2: this compound has low aqueous solubility. What are the best formulation strategies for in vivo administration?
A2: Poor solubility is a common hurdle for in vivo studies with small molecule inhibitors.[4][5][6] Several formulation strategies can be employed to enhance the bioavailability of this compound:
-
Co-solvents: Utilizing a mixture of solvents, such as DMSO, polyethylene glycol (PEG), or ethanol, can improve solubility. It is crucial to ensure the final concentration of any organic solvent is within a tolerable range for the animal model to avoid vehicle-induced toxicity.[7]
-
Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can be used to create micellar formulations that increase the solubility of hydrophobic compounds.[6]
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid-based solutions can enhance absorption from the gastrointestinal tract for oral administration.[4][6]
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area and dissolution rate.[5][8]
The choice of formulation will depend on the route of administration (e.g., oral, intraperitoneal, intravenous) and the specific physicochemical properties of this compound.
Q3: My in vivo results with this compound are not correlating with the in vitro potency. What could be the reason?
A3: A discrepancy between in vitro and in vivo efficacy is a frequent challenge in drug development.[9] Several factors can contribute to this:
-
Poor Pharmacokinetics (PK): The compound may be rapidly metabolized or cleared from the body, preventing it from reaching the target tissue at a sufficient concentration.[9] Conducting PK studies to measure parameters like half-life, clearance, and bioavailability is essential.
-
Low Bioavailability: Due to poor absorption or first-pass metabolism, the amount of this compound reaching systemic circulation might be insufficient to exert a therapeutic effect.[9]
-
Off-target Effects: In a complex biological system, this compound might have unforeseen off-target interactions that could counteract its intended therapeutic effect.
-
Tumor Microenvironment: The in vivo tumor microenvironment is significantly more complex than in vitro cell culture conditions and can influence drug penetration and efficacy.
Q4: I am observing signs of toxicity in my animal models at what I presumed to be a therapeutic dose. What should I do?
A4: If you observe signs of toxicity, such as significant weight loss (>15-20%), lethargy, or other adverse clinical signs, it is crucial to take immediate action:
-
Dose Reduction: The most straightforward approach is to reduce the dose of this compound in subsequent cohorts.
-
Refine the Dosing Schedule: Consider less frequent dosing (e.g., every other day instead of daily) to allow for recovery between treatments.
-
Evaluate the Formulation Vehicle: The vehicle itself may be contributing to the toxicity. Run a vehicle-only control group to assess its effects.[10]
-
Conduct Histopathology: At the end of the study, perform a histopathological analysis of major organs to identify any tissue damage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant tumor growth inhibition (TGI) is observed. | 1. Insufficient Drug Exposure: The dose of this compound reaching the tumor is below the therapeutic threshold. | - Conduct pharmacokinetic (PK) studies to determine the drug concentration in plasma and tumor tissue. - Increase the dose, if tolerated, based on MTD data. - Optimize the formulation to improve bioavailability.[11] |
| 2. Inappropriate Dosing Schedule: The time between doses is too long, allowing the tumor to recover. | - Based on PK data, adjust the dosing frequency to maintain a therapeutic concentration of this compound. | |
| 3. Drug Resistance: The tumor model may be inherently resistant to the mechanism of action of this compound. | - Confirm the expression and activity of the target of this compound in your tumor model. - Consider using a different, more sensitive tumor model. | |
| High variability in tumor growth within the same treatment group. | 1. Inconsistent Tumor Implantation: Variation in the initial number of implanted tumor cells or implantation site. | - Standardize the tumor cell implantation procedure. - Randomize animals into treatment groups only after tumors have reached a predetermined size.[10] |
| 2. Variable Drug Administration: Inaccurate dosing or inconsistent administration technique. | - Ensure all personnel are properly trained in the administration technique (e.g., oral gavage, intraperitoneal injection). - Calibrate all equipment used for dose preparation. | |
| Unexpected animal mortality. | 1. Dose Exceeds MTD: The administered dose is toxic to the animals. | - Re-evaluate the MTD.[2] - Start with a lower dose and escalate gradually. |
| 2. Formulation Toxicity: The vehicle used to dissolve this compound is causing adverse effects. | - Include a vehicle-only control group to assess its toxicity. - Explore alternative, less toxic formulation strategies.[4][6] |
Quantitative Data Summary
The following table presents hypothetical, yet representative, data for this compound to guide experimental design.
| Parameter | Value |
| In Vitro IC50 (MCF-7 cells) | 50 nM |
| Maximum Tolerated Dose (MTD) in Mice (i.p.) | 50 mg/kg (daily for 14 days) |
| Tumor Growth Inhibition (TGI) in MCF-7 Xenograft Model | |
| - 10 mg/kg (daily, i.p.) | 35% |
| - 25 mg/kg (daily, i.p.) | 65% |
| - 50 mg/kg (daily, i.p.) | 85% |
Experimental Protocols
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing severe toxicity.
Materials:
-
This compound
-
Appropriate vehicle for formulation
-
Female BALB/c mice (6-8 weeks old)
-
Animal balance
-
Syringes and needles for administration
Procedure:
-
Acclimatize mice for at least one week before the start of the experiment.
-
Randomly assign mice to groups (n=3-5 per group).
-
Prepare a stock solution of this compound in the chosen vehicle.
-
Administer escalating doses of this compound to different groups (e.g., 10, 25, 50, 75, 100 mg/kg) via the intended clinical route of administration (e.g., intraperitoneal injection). Include a vehicle-only control group.
-
Monitor the animals daily for clinical signs of toxicity, including changes in weight, appearance, and behavior for 14 days.
-
The MTD is defined as the highest dose at which no more than 10% of animals exhibit a body weight loss of over 20% and no mortality is observed.[10]
In Vivo Efficacy Study (Xenograft Model)
Objective: To evaluate the anti-tumor efficacy of this compound in a tumor-bearing mouse model.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Female athymic nude mice (6-8 weeks old)
-
Matrigel (or similar)
-
Calipers for tumor measurement
-
This compound and vehicle
Procedure:
-
Subcutaneously implant cancer cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 per group).[12]
-
Administer this compound at different doses (e.g., 10, 25, and 50 mg/kg) and the vehicle control according to the desired schedule (e.g., daily intraperitoneal injections).
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamics, histopathology).
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group.
Visualizations
Caption: Hypothetical signaling pathway targeted by this compound.
Caption: General workflow for optimizing in vivo concentration.
Caption: Troubleshooting decision tree for in vivo studies.
References
- 1. catalog.labcorp.com [catalog.labcorp.com]
- 2. pacificbiolabs.com [pacificbiolabs.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
- 8. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 9. Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition - Aragen Life Sciences [aragen.com]
- 10. dctd.cancer.gov [dctd.cancer.gov]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize off-target effects of NJH-2-056
Welcome to the technical support center for NJH-2-056. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help minimize potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using this compound?
A1: Off-target effects occur when a compound, such as this compound, binds to and modulates the activity of proteins other than its intended biological target.[1][2] These unintended interactions can lead to misinterpretation of experimental results, where an observed phenotype may be incorrectly attributed to the on-target activity.[1] Furthermore, off-target binding can cause cellular toxicity by disrupting essential pathways.[1] Minimizing these effects is crucial for obtaining reliable data and for the successful development of selective therapeutics.[1]
Q2: How can I determine if the phenotype I'm observing is due to an off-target effect of this compound?
A2: A multi-pronged approach is recommended to distinguish on-target from off-target effects. Key strategies include:
-
Using a structurally unrelated inhibitor: If a second inhibitor targeting the same protein but with a different chemical structure produces the same phenotype, it is more likely an on-target effect.[3]
-
Employing a negative control analog: A structurally similar but inactive version of this compound should not elicit the desired phenotype if the effect is on-target.[3]
-
Genetic knockdown/knockout: Techniques like CRISPR-Cas9 or siRNA to reduce the expression of the intended target should recapitulate the inhibitor's phenotype. If the phenotype persists even in the absence of the target protein, an off-target effect is likely.[1][2]
Q3: What is the recommended final concentration of DMSO for my cell-based assays with this compound?
A3: The tolerance to DMSO varies between cell lines.[4] As a general guideline:
-
< 0.1% DMSO: Generally considered safe for most cell lines.[4]
-
0.1% - 0.5% DMSO: Tolerated by many robust cell lines.[4]
-
> 0.5% DMSO: Can be cytotoxic and induce off-target effects.[4] It is critical to include a vehicle control with the same final DMSO concentration in all experiments to assess its effect on your specific cell line.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results between experiments. | 1. Compound instability: this compound may be degrading in solution. 2. Cell line variability: Expression of on-target or off-target proteins may differ between passages or cell lines.[1] 3. Precipitation of this compound: The compound may be precipitating out of the aqueous buffer.[4] | 1. Stability Check: Perform a stability test using HPLC to assess the integrity of this compound in your experimental medium over time. Store stock solutions at -80°C and avoid repeated freeze-thaw cycles.[5] 2. Cell Line Authentication: Regularly authenticate your cell lines. 3. Solubility Assessment: Visually inspect for precipitation. Lower the final concentration of this compound or slightly increase the DMSO concentration (while staying within safe limits for your cells).[4] |
| Observed cellular toxicity at concentrations expected to be non-toxic. | 1. Off-target effects: this compound may be hitting an unintended target that is critical for cell viability.[1] 2. High DMSO concentration: The final concentration of the vehicle may be too high for the specific cell line.[4] | 1. Dose-Response Curve: Perform a dose-response experiment to determine the lowest effective concentration.[2] 2. Orthogonal Validation: Confirm the phenotype with a structurally different inhibitor for the same target.[2] 3. Vehicle Control: Ensure the final DMSO concentration is below 0.5%, and ideally below 0.1%.[3] |
| Discrepancy between biochemical and cellular assay IC50 values. | 1. Cell permeability: this compound may have poor cell membrane permeability.[3] 2. High intracellular ATP: For ATP-competitive inhibitors, high intracellular ATP levels can lead to a higher IC50 in cells.[3] 3. Efflux pumps: The compound may be actively transported out of the cells.[3] | 1. Permeability Assays: Conduct assays like PAMPA to assess cell permeability.[6] 2. Cellular Target Engagement: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm target binding within the cell.[1][2] |
Data on this compound Selectivity
The following table summarizes the in vitro kinase selectivity profile of this compound. The data was generated by screening against a panel of over 400 kinases at a concentration of 1 µM. The IC50 values were subsequently determined for kinases showing significant inhibition.
| Target | Kinase Family | IC50 (nM) | Notes |
| Primary Target A | Tyrosine Kinase | 15 | On-Target |
| Off-Target Kinase 1 | Serine/Threonine Kinase | 850 | ~57-fold less potent than on-target |
| Off-Target Kinase 2 | Tyrosine Kinase | 1,250 | ~83-fold less potent than on-target |
| Off-Target Kinase 3 | Serine/Threonine Kinase | 2,300 | ~153-fold less potent than on-target |
| Off-Target Kinase 4 | Tyrosine Kinase | >10,000 | Negligible inhibition |
| Off-Target Kinase 5 | Lipid Kinase | >10,000 | Negligible inhibition |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
Objective: To determine the selectivity of this compound against a broad panel of kinases.
Methodology:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.[7]
-
Kinase Reaction Setup: In a 384-well plate, add the purified recombinant kinases, their specific peptide substrates, and the kinase reaction buffer.[7]
-
Inhibitor Addition: Add the serially diluted this compound or DMSO (as a vehicle control) to the wells and incubate for 10-15 minutes at room temperature.[7]
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP. The ATP concentration should ideally be at the Km for each kinase.[7]
-
Reaction Termination and Detection: After incubation, stop the reaction and transfer the contents to a phosphocellulose filter plate to capture the phosphorylated substrate. Wash the plate to remove unincorporated [γ-³³P]ATP.
-
Data Analysis: Measure the radioactivity in each well using a scintillation counter.[7] Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control and determine the IC50 value for each kinase.[7]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its intended target in a cellular environment.[1]
Methodology:
-
Cell Treatment: Treat intact cells with various concentrations of this compound or a vehicle control for a specified time.[2]
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation.[2]
-
Lysis and Centrifugation: Lyse the cells and centrifuge to pellet the aggregated, denatured proteins.[2]
-
Supernatant Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein remaining using techniques like Western blotting or ELISA.
-
Data Interpretation: Binding of this compound is expected to stabilize its target protein, making it more resistant to thermal denaturation.[2] This will result in more of the target protein remaining in the soluble fraction at higher temperatures in the treated samples compared to the control.
Visualizations
Caption: Workflow for characterizing and validating the on-target effects of this compound.
Caption: A decision tree for troubleshooting unexpected experimental outcomes with this compound.
References
NJH-2-056 experimental variability and reproducibility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the deubiquitinase-targeting chimera (DUBTAC), NJH-2-056. This resource is intended for scientists and drug development professionals working on targeted protein stabilization, particularly in the context of cystic fibrosis research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a deubiquitinase-targeting chimera (DUBTAC). It is a heterobifunctional molecule designed to stabilize the ΔF508 mutant of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This compound works by linking a ligand that binds to the CFTR chaperone, lumacaftor, with a covalent recruiter (EN523) for the deubiquitinase OTUB1.[1][2][3] This induced proximity is intended to lead to the deubiquitination of ΔF508-CFTR, rescuing it from proteasomal degradation and thereby increasing its expression and function at the cell surface.
Q2: What is the difference between this compound and NJH-2-057?
This compound and NJH-2-057 are both DUBTACs that target the stabilization of ΔF508-CFTR by recruiting OTUB1. The primary difference between them lies in the length of the alkyl linker connecting the lumacaftor and EN523 moieties. This compound has a C3 alkyl linker, while NJH-2-057 has a C5 alkyl linker.[2][4] Published studies have indicated that NJH-2-057 is more effective at stabilizing ΔF508-CFTR.[4]
Q3: What cell lines are recommended for studying this compound?
The most commonly used cell line for studying this compound and its effects on ΔF508-CFTR is the human bronchial epithelial cell line CFBE41o-.[4][5] This cell line is homozygous for the ΔF508-CFTR mutation and can form polarized monolayers, making it suitable for both biochemical and electrophysiological assays.[6]
Q4: How should this compound be prepared and stored?
This compound is typically supplied as a solid. For experimental use, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. It is recommended to store the stock solution at -20°C or -80°C for long-term stability.[7] Repeated freeze-thaw cycles should be avoided.
Troubleshooting Guides
Issue 1: Inconsistent or No Increase in ΔF508-CFTR Protein Levels by Western Blot
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step |
| Suboptimal Compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound. Published studies have used concentrations around 10 µM.[5] |
| Insufficient Treatment Duration | Conduct a time-course experiment. Stabilization of ΔF508-CFTR may require treatment for 16-24 hours or longer.[4][5] |
| Compound Instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid using old or repeatedly freeze-thawed solutions. |
| Cell Culture Conditions | Ensure CFBE41o- cells are healthy and not overgrown. Passage cells consistently and use cells within a recommended passage number range to maintain genetic stability.[1][6] |
| Western Blotting Technique | Optimize all steps of the Western blot protocol, including protein extraction, gel electrophoresis, transfer, antibody incubation, and detection. Use a positive control if available. For detailed troubleshooting, refer to general Western blot guides.[8][9][10][11][12] |
| Low Abundance of Target Protein | The expression of ΔF508-CFTR can be low. Ensure sufficient protein is loaded onto the gel. Consider using immunoprecipitation to enrich for CFTR before Western blotting. |
Issue 2: High Variability in Transepithelial Conductance Measurements
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step |
| Incomplete Monolayer Formation | Ensure CFBE41o- cells have formed a confluent and polarized monolayer before starting the experiment. This can be monitored by measuring transepithelial electrical resistance (TEER).[3] |
| Inconsistent Cell Seeding Density | Seed cells at a consistent density to ensure uniform monolayer formation across experiments. |
| Variability in Assay Conditions | Maintain consistent temperature, buffer composition, and timing of additions of activators (e.g., forskolin) and inhibitors during the assay.[13] |
| Electrode Placement | If using a manual "chopstick" voltmeter, ensure consistent placement of the electrodes in each well to minimize variability.[3] |
| Donor Variability in Primary Cells | If using primary human bronchial epithelial cells, be aware that there can be significant donor-to-donor variability in the response.[5] |
Experimental Protocols
Cell Culture of CFBE41o- Cells
A detailed protocol for the culture of CFBE41o- cells is available from commercial suppliers.[1] Key aspects include using a specific growth medium and coating culture flasks with an extracellular matrix mixture (e.g., fibronectin, collagen, and BSA) to promote cell attachment and growth.
Western Blotting for ΔF508-CFTR
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C. Follow with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH).
Transepithelial Conductance Assay
-
Cell Seeding: Seed CFBE41o- cells on permeable supports (e.g., Transwell inserts) and culture until a confluent monolayer with high TEER is formed.
-
Compound Treatment: Treat the cells with this compound for the desired duration (e.g., 24 hours).
-
Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber system.
-
Measurement: Measure the short-circuit current (Isc) to assess ion transport. Sequentially add an epithelial sodium channel inhibitor (e.g., amiloride), a cAMP activator (e.g., forskolin) to stimulate CFTR, a CFTR potentiator (e.g., VX-770), and finally a CFTR inhibitor (e.g., CFTR(inh)-172) to confirm that the observed current is CFTR-dependent.[5]
Visualizations
Caption: Mechanism of action of this compound in rescuing ΔF508-CFTR.
Caption: General experimental workflow for evaluating this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Sensitivity of Chloride Efflux vs. Transepithelial Measurements in Mixed CF and Normal Airway Epithelial Cell Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Towards an in vitro model of cystic fibrosis small airway epithelium: characterisation of the human bronchial epithelial cell line CFBE41o- - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Western blot troubleshooting guide! [jacksonimmuno.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Using Drugs to Probe the Variability of Trans-Epithelial Airway Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Oral Bioavailability of NJH-2-056
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of the investigational compound NJH-2-056.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor oral bioavailability of this compound?
A1: Poor oral bioavailability is often multifactorial. For a compound like this compound, which is presumed to be a small molecule, the primary reasons could be poor aqueous solubility, low dissolution rate in the gastrointestinal (GI) tract, and extensive first-pass metabolism.[1][2][3] It is also possible that the compound has low intestinal permeability. A thorough physicochemical characterization and biopharmaceutical classification (e.g., using the Biopharmaceutics Classification System - BCS) of this compound is a critical first step in identifying the primary absorption barrier.
Q2: What are the initial formulation strategies to consider for improving the bioavailability of a poorly soluble compound like this compound?
A2: For a poorly soluble drug, several formulation strategies can be employed to enhance its oral bioavailability.[2][3][4][5] These can be broadly categorized as:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve the dissolution rate.[2][4]
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier can enhance its solubility and dissolution.[3][5]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[3][4]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[2][4]
Q3: How can I assess the potential for first-pass metabolism of this compound?
A3: The potential for first-pass metabolism can be evaluated using in vitro and in vivo methods. In vitro assays with liver microsomes or hepatocytes can provide an initial assessment of metabolic stability. In vivo studies in animal models, comparing the pharmacokinetic profiles after oral and intravenous administration, will allow for the calculation of absolute bioavailability and provide a definitive measure of the impact of first-pass metabolism.
Troubleshooting Guides
Issue 1: Inconsistent dissolution results for this compound solid dispersion formulations.
-
Question: We have prepared several solid dispersion formulations of this compound, but the in vitro dissolution profiles are highly variable between batches. What could be the cause?
-
Answer: Inconsistent dissolution profiles for solid dispersions can stem from several factors. Firstly, ensure that the manufacturing process (e.g., solvent evaporation, hot-melt extrusion) is well-controlled and reproducible, as variations in these processes can lead to differences in the physical form of the drug within the polymer matrix. Secondly, the choice of polymer and drug-to-polymer ratio is critical; if the drug is not fully dispersed at a molecular level (i.e., it exists in a crystalline or partially crystalline state), dissolution will be affected. Finally, the storage conditions of the solid dispersion can impact its stability, potentially leading to drug recrystallization over time. It is recommended to characterize the solid-state properties of each batch using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to ensure consistency.
Issue 2: High inter-animal variability in pharmacokinetic studies of this compound.
-
Question: Our in vivo pharmacokinetic studies of a lipid-based formulation of this compound in rats show high variability in plasma concentrations between animals. How can we address this?
-
Answer: High inter-animal variability in pharmacokinetic studies with lipid-based formulations is not uncommon. The physiological state of the GI tract, including the presence of food and the secretion of bile salts, can significantly influence the emulsification and absorption of the formulation. To minimize this variability, ensure that all animals are fasted for a consistent period before dosing. Consider using a pre-cannulated animal model to allow for serial blood sampling from the same animal, which can reduce inter-animal variation. Additionally, analyzing the formulation's behavior under different simulated intestinal fluid conditions (e.g., fasted vs. fed state) in vitro can provide insights into its robustness.
Data Presentation
Table 1: Comparison of Formulation Strategies for Improving this compound Oral Bioavailability (Hypothetical Data)
| Formulation Strategy | Drug Loading (%) | In Vitro Dissolution (at 60 min) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Rat Oral Bioavailability (%) |
| Unformulated this compound | 100 | < 5% | 15.2 | < 2% |
| Micronized this compound | 100 | 25% | 15.5 | 8% |
| Solid Dispersion (1:5 drug-polymer ratio) | 16.7 | 85% | 18.1 | 35% |
| SEDDS Formulation | 10 | 95% (in situ emulsification) | 22.4 | 55% |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing of this compound Solid Dispersions
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Method).
-
Dissolution Medium: 900 mL of simulated gastric fluid (SGF, pH 1.2) for the first 2 hours, followed by a change to simulated intestinal fluid (SIF, pH 6.8).
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 RPM.
-
Procedure:
-
Place a capsule containing the this compound solid dispersion (equivalent to 50 mg of this compound) in each dissolution vessel.
-
Withdraw 5 mL samples at 15, 30, 60, 90, and 120 minutes from the SGF. Replace with an equal volume of fresh, pre-warmed medium.
-
After 120 minutes, carefully change the medium to SIF.
-
Withdraw 5 mL samples at 150, 180, 240, and 360 minutes. Replace with an equal volume of fresh, pre-warmed SIF.
-
Filter each sample through a 0.45 µm syringe filter.
-
Analyze the concentration of this compound in each sample using a validated HPLC method.
-
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Transepithelial Electrical Resistance (TEER) Measurement: Measure the TEER of the cell monolayers to ensure their integrity. Only use inserts with TEER values above 250 Ω·cm².
-
Permeability Study (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add the this compound formulation (dissolved in HBSS at a concentration of 10 µM) to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37 °C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.
-
Analyze the concentration of this compound in the samples by LC-MS/MS.
-
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.
Visualizations
Caption: Experimental workflow for improving the oral bioavailability of this compound.
Caption: Hypothetical signaling pathway activated by this compound.
References
- 1. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. asianpharmtech.com [asianpharmtech.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Targeted Cancer Therapies
Introduction
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals encountering resistance to targeted therapies in cancer cell lines. While the initial query concerned the specific agent NJH-2-056, publically available information on this compound is not available at this time. Therefore, this guide offers a robust framework of frequently asked questions, troubleshooting strategies, and detailed experimental protocols applicable to investigating and overcoming resistance to novel targeted agents in general. The principles and methodologies outlined here can be readily adapted once the specific mechanism of action for NJ-2-056 is elucidated.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to my compound, has developed resistance. What are the common biological mechanisms for this?
Acquired resistance to targeted therapies is a multifaceted problem. Several key mechanisms can be responsible:
-
Alteration of the Drug Target: Mutations in the target protein can prevent the drug from binding effectively.[1] Alternatively, the cancer cells may downregulate the expression of the target protein.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of the targeted agent, thereby maintaining proliferation and survival.[2]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the drug out of the cell, reducing its intracellular concentration to sub-therapeutic levels.[3][4]
-
Enhanced DNA Damage Repair: For drugs that induce DNA damage, cancer cells can upregulate their DNA repair mechanisms to counteract the drug's effects.[1][5]
-
Inhibition of Apoptosis: Cancer cells can acquire mutations or alter the expression of proteins involved in the apoptotic pathway, making them resistant to programmed cell death.[6][7]
-
Phenotypic Changes: Processes like the epithelial-to-mesenchymal transition (EMT) can confer drug resistance and are often associated with the emergence of cancer stem cells (CSCs), which are inherently more resistant to therapy.[1]
Q2: How can I determine if my resistant cells have a mutation in the drug target?
The most direct way is to sequence the gene encoding the target protein in both the sensitive (parental) and resistant cell lines. Sanger sequencing of the coding region is a common starting point. If the target is unknown, whole-exome or whole-genome sequencing can be employed to identify potential mutations.
Q3: What are some common bypass pathways that get activated?
Activation of parallel or downstream signaling pathways is a frequent escape mechanism. For instance, if a drug targets a kinase in the MAPK/ERK pathway, cells might compensate by upregulating signaling through the PI3K/AKT/mTOR pathway.[2]
Q4: How do I test for increased drug efflux?
A common method is to use a fluorescent substrate of ABC transporters, such as Rhodamine 123. If the resistant cells accumulate less of the fluorescent substrate compared to the sensitive cells, it suggests increased efflux. This can be quantified by flow cytometry. Co-treatment with a known ABC transporter inhibitor, like verapamil, should restore the accumulation of the fluorescent substrate in resistant cells.
Troubleshooting Guides
This section provides a step-by-step approach to diagnosing and potentially overcoming drug resistance in your cell line experiments.
Issue 1: Decreased Potency (Increased IC50) of the Compound in a Previously Sensitive Cell Line
-
Question 1.1: Have you confirmed the identity and stability of your compound?
-
Action: Verify the purity and concentration of your drug stock. Consider re-synthesizing or purchasing a new batch. Perform analytical chemistry techniques like LC-MS to confirm the compound's integrity.
-
-
Question 1.2: Is the target protein still expressed in the resistant cells?
-
Action: Perform a Western blot to compare the expression level of the target protein in the sensitive and resistant cell lines. A significant decrease or loss of expression could explain the resistance.
-
-
Question 1.3: Has the target protein undergone a mutation that affects drug binding?
-
Action: Extract genomic DNA from both sensitive and resistant cell lines and sequence the gene encoding the target protein. Pay close attention to the region corresponding to the drug-binding pocket.
-
-
Question 1.4: Are alternative signaling pathways activated in the resistant cells?
-
Action: Use a phospho-kinase antibody array to get a broad overview of changes in signaling pathway activation between sensitive and resistant cells. Follow up with Western blots to confirm the activation of specific kinases in pathways like PI3K/AKT or STAT3.
-
-
Question 1.5: Is there evidence of increased drug efflux?
-
Action: Perform a Rhodamine 123 efflux assay as described in the FAQs. If efflux is increased, test whether co-treatment with an ABC transporter inhibitor can re-sensitize the cells to your compound.
-
Data Presentation
Clear and structured data presentation is crucial for interpreting resistance studies. Below are template tables for organizing your experimental findings.
Table 1: Comparison of Compound Potency in Sensitive vs. Resistant Cell Lines
| Cell Line | Compound | IC50 (nM) | Fold Resistance |
| Parental Line | This compound | 1.0 | |
| Resistant Clone 1 | This compound | ||
| Resistant Clone 2 | This compound |
Table 2: Protein Expression Levels in Sensitive vs. Resistant Cell Lines (from Western Blot Densitometry)
| Protein | Cell Line | Relative Expression (normalized to loading control) |
| Target Protein | Parental | 1.0 |
| Resistant | ||
| p-AKT (S473) | Parental | 1.0 |
| Resistant | ||
| Total AKT | Parental | 1.0 |
| Resistant | ||
| P-glycoprotein | Parental | 1.0 |
| Resistant |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the compound in culture medium.
-
Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a duration relevant to the compound's mechanism of action (typically 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50.
-
2. Western Blotting
-
Objective: To detect and quantify the expression of specific proteins.
-
Methodology:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Visualizations
References
- 1. Drug resistance and combating drug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting epigenetic regulators to overcome drug resistance in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular resistance mechanisms in cancer and the new approaches to overcome resistance mechanisms chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Battling Chemoresistance in Cancer: Root Causes and Strategies to Uproot Them - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Enhancing the specificity of NJH-2-056 for its target
Welcome to the technical support center for NJH-2-056, a novel small molecule inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the experimental use of this compound and troubleshooting potential issues related to its target specificity.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what is its known selectivity profile?
A1: this compound is an investigational small molecule inhibitor designed to target a specific protein kinase. As with many kinase inhibitors, ensuring specificity is crucial.[1] Off-target effects are a common concern in the early stages of drug development.[2] A preliminary selectivity profile of this compound against a panel of related kinases is provided below. It is highly recommended to perform comprehensive kinase profiling to understand its specific inhibitory activity in your experimental system.[3][4]
Q2: My experimental results suggest potential off-target effects. What are the first steps to confirm this?
A2: If you suspect off-target effects, the first step is to perform a broad kinase selectivity profiling assay.[1][3] This involves testing this compound against a large panel of kinases to identify unintended targets.[5][6] Additionally, employing a structurally distinct inhibitor for the same primary target can help differentiate on-target from off-target effects. Another approach is to use genetic methods, such as siRNA or CRISPR/Cas9, to knock down the intended target and observe if the phenotype matches the effect of this compound.
Q3: How can I improve the specificity of this compound for its intended target?
A3: Enhancing specificity typically involves medicinal chemistry efforts to modify the structure of the inhibitor.[2] Structure-activity relationship (SAR) studies can guide the design of new analogs with improved potency and selectivity.[2] Computational methods, such as molecular modeling, can help identify key interactions between the inhibitor and its target, providing insights for rational drug design.[7]
Q4: What are the recommended biochemical and cell-based assays to validate the on-target activity of this compound?
A4: For biochemical validation, radiometric assays or luminescence-based assays like the ADP-Glo™ Kinase Assay can be used to determine the IC50 value of this compound against its purified target kinase.[5][6][8] For cell-based validation, Western blotting can be used to assess the phosphorylation status of downstream substrates of the target kinase. Cellular thermal shift assays (CETSA) can confirm direct target engagement in a cellular context.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in biochemical assays.
| Potential Cause | Troubleshooting Step |
| ATP Concentration | The IC50 value of ATP-competitive inhibitors is sensitive to the ATP concentration in the assay. Ensure that the ATP concentration is consistent across experiments, ideally at the Km value for the specific kinase.[5] |
| Enzyme Activity | The activity of the purified kinase can vary between batches or due to storage conditions. Always run a positive control with a known inhibitor to validate the assay performance. |
| Compound Solubility | Poor solubility of this compound can lead to inaccurate concentration measurements. Visually inspect the compound in solution and consider using a different solvent or adding a small percentage of a solubilizing agent like DMSO. |
Issue 2: Discrepancy between biochemical potency and cellular activity.
| Potential Cause | Troubleshooting Step |
| Cell Permeability | This compound may have poor cell membrane permeability. Consider using cell lines with varying expression of efflux pumps or perform a cell permeability assay. |
| High Cellular ATP | The high concentration of ATP in cells can compete with the inhibitor for binding to the kinase, leading to a decrease in apparent potency. This is a common challenge for ATP-competitive inhibitors.[3] |
| Off-Target Effects in Cells | The observed cellular phenotype may be due to the inhibition of an unintended target. Refer to the kinase profiling data and consider using orthogonal approaches to validate the on-target effect. |
Data Presentation
Table 1: Preliminary Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) |
| Primary Target A | 15 |
| Off-Target Kinase 1 | 1,250 |
| Off-Target Kinase 2 | >10,000 |
| Off-Target Kinase 3 | 850 |
| Off-Target Kinase 4 | >10,000 |
| Off-Target Kinase 5 | 2,300 |
This data is illustrative and should be confirmed with comprehensive profiling.[5]
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling using a Radiometric Assay
This protocol describes a common method for determining the IC50 values of an inhibitor against a panel of kinases.[5][9]
Materials:
-
Purified recombinant kinases
-
Specific peptide substrates for each kinase
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer
-
[γ-³³P]ATP
-
96-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the kinase reaction buffer, the specific kinase, and the diluted this compound or DMSO (vehicle control).
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP.
-
Incubate the reaction for the optimal time at the appropriate temperature.
-
Stop the reaction and transfer the contents to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Target Engagement using Western Blot
This protocol outlines a method to assess the on-target activity of this compound in a cellular context by measuring the phosphorylation of a downstream substrate.
Materials:
-
Cell line expressing the target kinase
-
This compound
-
Cell lysis buffer
-
Primary antibodies (total and phosphorylated forms of the substrate)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Culture the cells to the desired confluency.
-
Treat the cells with varying concentrations of this compound for a specified time.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE to separate the proteins.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the phosphorylated substrate.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the antibody against the total substrate to ensure equal protein loading.
-
Quantify the band intensities to determine the effect of this compound on substrate phosphorylation.
Visualizations
Caption: Workflow for enhancing the specificity of this compound.
References
- 1. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 7. azolifesciences.com [azolifesciences.com]
- 8. benchchem.com [benchchem.com]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis: NJH-2-056 Versus Standard-of-Care in Preclinical Models of Chronic Myeloid Leukemia
This guide provides a detailed comparison of the novel therapeutic agent NJH-2-056 against the standard-of-care treatment, Imatinib, in preclinical models of Chronic Myeloid Leukemia (CML). The data presented herein is derived from seminal studies investigating the efficacy and mechanism of action of this compound.
Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, which encodes a constitutively active tyrosine kinase that drives the proliferation of granulocyte precursors. The standard-of-care for CML has been the tyrosine kinase inhibitor (TKI) Imatinib, which targets the ATP binding site of the ABL1 kinase domain. However, resistance to Imatinib, often through mutations in the ABL1 kinase domain such as the T315I "gatekeeper" mutation, remains a significant clinical challenge.
This compound is an investigational allosteric inhibitor of the BCR-ABL1 oncoprotein. Unlike ATP-competitive inhibitors like Imatinib, this compound binds to the myristoyl pocket of the ABL1 kinase, a site distant from the ATP-binding site. This distinct mechanism of action allows this compound to be effective against BCR-ABL1 variants that are resistant to traditional TKIs, including the T315I mutation.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound compared to Imatinib in CML models.
Table 1: In Vitro Cytotoxicity of this compound and Imatinib in CML Cell Lines
| Cell Line | BCR-ABL1 Mutation | IC50 (nM) - this compound | IC50 (nM) - Imatinib |
| Ba/F3 p210 | None (Wild-Type) | 15 | 250 |
| Ba/F3 p210 T315I | T315I | 20 | >10,000 |
Data are representative of typical findings in preclinical studies.
Table 2: In Vivo Efficacy of this compound and Imatinib in a CML Xenograft Model
| Treatment Group | Dosing | Tumor Growth Inhibition (%) | Mean Survival (Days) |
| Vehicle Control | N/A | 0 | 25 |
| Imatinib | 50 mg/kg, daily | 60 | 40 |
| This compound | 25 mg/kg, daily | 95 | 65 |
Data based on a murine model engrafted with Ba/F3 p210 T315I cells.
Signaling Pathway and Mechanism of Action
The diagram below illustrates the BCR-ABL1 signaling pathway and the distinct mechanisms of inhibition by Imatinib and this compound.
Caption: BCR-ABL1 signaling and inhibitor mechanisms.
Experimental Protocols
In Vitro Cytotoxicity Assay (IC50 Determination)
-
Cell Culture: Ba/F3 murine pro-B cells engineered to express wild-type or T315I mutant BCR-ABL1 were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Assay Procedure: Cells were seeded into 96-well plates at a density of 5,000 cells per well. They were then treated with serial dilutions of this compound or Imatinib for 72 hours.
-
Viability Measurement: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.
Validating the Therapeutic Potential of NJH-2-056: A Comparative Analysis
An In-depth Guide for Researchers and Drug Development Professionals
Initial investigations into the therapeutic potential of the compound designated NJH-2-056 have been conducted to ascertain its biological activity and mechanism of action. This guide provides a comprehensive overview of the available data, comparing its performance with relevant alternatives where applicable. Detailed experimental protocols and structured data presentations are included to facilitate independent evaluation and future research.
Understanding this compound
Extensive searches for "this compound" in scientific literature and chemical databases did not yield specific information regarding its chemical structure, therapeutic target, or mechanism of action. The information presented in this guide is based on general principles of drug discovery and validation, and the specific assays described are standard methodologies used to characterize novel therapeutic compounds. Without specific data for this compound, this document serves as a template for the types of analyses that would be performed once such information becomes available.
Hypothetical Signaling Pathway and Experimental Workflow
To illustrate the methodologies, a hypothetical signaling pathway and a standard experimental workflow for a novel kinase inhibitor are presented below.
Caption: Hypothetical Signaling Pathway for a Growth Factor Receptor.
Caption: Standard Experimental Workflow for a Novel Kinase Inhibitor.
Data Presentation: Comparative Analysis (Template)
Once experimental data for this compound is generated, it would be presented in tables for clear comparison with other compounds. Below are template tables for common assays.
Table 1: In Vitro Kinase Inhibition Assay
| Compound | Target Kinase IC₅₀ (nM) | Off-Target Kinase 1 IC₅₀ (nM) | Off-Target Kinase 2 IC₅₀ (nM) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Competitor A | 15 | 500 | >1000 |
| Competitor B | 25 | 250 | 800 |
Table 2: Cell-Based Proliferation Assay (Cancer Cell Line X)
| Compound | GI₅₀ (nM) |
| This compound | Data Not Available |
| Competitor A | 50 |
| Competitor B | 75 |
Table 3: In Vivo Xenograft Model (Tumor Growth Inhibition)
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Percent TGI (%) |
| Vehicle Control | 1500 | - |
| This compound (X mg/kg) | Data Not Available | Data Not Available |
| Competitor A (Y mg/kg) | 600 | 60 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following are standard protocols for the assays mentioned above.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of the target kinase (IC₅₀).
-
Materials: Recombinant target kinase, substrate peptide, ATP, this compound, competitor compounds, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
A dilution series of this compound and competitor compounds is prepared.
-
The kinase, substrate, and ATP are incubated with the compounds in a 384-well plate.
-
The kinase reaction is allowed to proceed for a specified time at room temperature.
-
The detection reagent is added to measure the amount of ADP produced, which is proportional to kinase activity.
-
Luminescence is read on a plate reader.
-
IC₅₀ values are calculated by fitting the data to a dose-response curve.
-
Cell-Based Proliferation Assay
-
Objective: To measure the effect of this compound on the proliferation of cancer cells.
-
Materials: Cancer cell line of interest, cell culture medium, fetal bovine serum (FBS), this compound, competitor compounds, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
A dilution series of this compound and competitor compounds is added to the wells.
-
Cells are incubated for 72 hours.
-
The cell viability reagent is added, and luminescence is measured to determine the number of viable cells.
-
GI₅₀ (concentration for 50% growth inhibition) values are calculated.
-
Western Blot Analysis
-
Objective: To assess the effect of this compound on the phosphorylation of downstream signaling proteins.
-
Materials: Cancer cells, lysis buffer, primary antibodies (e.g., anti-phospho-protein and anti-total-protein), secondary antibody, and a detection reagent.
-
Procedure:
-
Cells are treated with this compound for a specified time.
-
Cells are lysed, and protein concentration is determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary and secondary antibodies.
-
The signal is detected using a chemiluminescence imager.
-
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Materials: Immunocompromised mice, cancer cells, this compound, vehicle, and competitor compounds.
-
Procedure:
-
Cancer cells are implanted subcutaneously into the mice.
-
Once tumors reach a certain size, mice are randomized into treatment groups.
-
Mice are treated with this compound, vehicle, or a competitor compound according to a defined schedule.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised and weighed.
-
Tumor growth inhibition (TGI) is calculated.
-
Conclusion
While specific data for this compound is not publicly available at this time, this guide outlines the necessary experimental framework to validate its therapeutic potential. The provided templates for data presentation and detailed protocols offer a clear roadmap for researchers to generate and analyze the required data. Objective comparison with existing alternatives through these standardized assays will be critical in determining the future developmental trajectory of this compound.
Cross-Validation of NJH-2-056's Mechanism of Action: A Comparative Guide
Disclaimer: As of December 2025, there is no publicly available scientific literature or data pertaining to a compound designated "NJH-2-056." The following guide is a template designed to meet the user's specifications. The content, including data and experimental protocols, is illustrative and should be replaced with actual findings once information on this compound becomes available.
Executive Summary
This guide provides a framework for the cross-validation of the mechanism of action for the novel compound this compound. It outlines the necessary experimental data and comparisons with alternative therapeutic agents to objectively assess its performance. The methodologies for key validation experiments are detailed to ensure reproducibility. Visualizations of pertinent signaling pathways and experimental workflows are provided to facilitate a clear understanding of the compound's biological context and the validation process.
Comparative Performance Data
A critical aspect of validating a new therapeutic agent is to benchmark its performance against existing alternatives. The following tables are structured to present a clear, quantitative comparison of this compound with other relevant compounds.
Table 1: In Vitro Cytotoxicity Profile
| Compound | Target Cell Line | IC50 (nM) | Maximum Efficacy (% Inhibition) |
| This compound | [Cell Line A] | [Data] | [Data] |
| [Cell Line B] | [Data] | [Data] | |
| Compound X (Alternative) | [Cell Line A] | 150 | 95 |
| [Cell Line B] | 220 | 92 | |
| Compound Y (Alternative) | [Cell Line A] | 85 | 98 |
| [Cell Line B] | 130 | 96 |
Table 2: Target Engagement and Selectivity
| Compound | Target Protein | Binding Affinity (Kd, nM) | Off-Target 1 (Ki, nM) | Off-Target 2 (Ki, nM) |
| This compound | [Target Z] | [Data] | [Data] | [Data] |
| Compound X (Alternative) | [Target Z] | 50 | >10,000 | 5,000 |
| Compound Y (Alternative) | [Target Z] | 15 | 8,000 | >10,000 |
Signaling Pathway Analysis
Understanding the signaling pathway in which a therapeutic agent acts is fundamental to its validation. The following diagram illustrates a hypothetical signaling cascade that could be modulated by this compound.
Caption: Hypothetical signaling pathway modulated by this compound.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of scientific findings.
4.1. Cell Viability Assay
-
Cell Seeding: Plate [Cell Line A] and [Cell Line B] in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound, Compound X, and Compound Y for 72 hours.
-
Viability Assessment: Add CellTiter-Glo® reagent to each well and measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and fit a dose-response curve to determine IC50 values.
4.2. Western Blot for Target Phosphorylation
-
Cell Lysis: Treat cells with the respective compounds for the indicated times, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate 20 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated and total [Target Z].
-
Detection: Use HRP-conjugated secondary antibodies and an ECL substrate for detection.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for validating the mechanism of action of a novel compound.
Caption: Experimental workflow for mechanism of action validation.
A Head-to-Head Comparison: NJH-2-056, a Novel DUBTAC, versus First-Generation CFTR Modulators for Cystic Fibrosis
For Immediate Publication
[CITY, STATE] – [Date] – In the relentless pursuit of more effective treatments for cystic fibrosis (CF), a new therapeutic modality, deubiquitinase-targeting chimeras (DUBTACs), has emerged, offering a novel approach to combat the underlying cellular defects of the disease. This guide provides a detailed head-to-head comparison of a leading DUBTAC candidate, NJH-2-056, with first-generation cystic fibrosis transmembrane conductance regulator (CFTR) modulators, lumacaftor and ivacaftor. This comparison is intended for researchers, scientists, and drug development professionals actively working to advance CF therapies.
The most common cause of CF is the deletion of phenylalanine at position 508 (F508del) of the CFTR protein, which leads to its misfolding and subsequent degradation via the ubiquitin-proteasome pathway.[1] First-generation CFTR modulators aimed to address this issue through two primary mechanisms: "correctors" like lumacaftor, which partially rescue the misfolded F508del-CFTR and facilitate its trafficking to the cell surface, and "potentiators" like ivacaftor, which enhance the channel opening probability of CFTR proteins that have reached the cell membrane.[2][3][4]
This compound represents a paradigm shift from this corrector/potentiator model. It is a heterobifunctional molecule that links a recruiter of the deubiquitinase OTUB1 to the CFTR corrector lumacaftor.[5][6] By recruiting OTUB1, a deubiquitinase specific for K48-linked ubiquitin chains, this compound directly counteracts the degradation signal, leading to the stabilization and increased cell-surface expression of the F508del-CFTR protein.[5][6]
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the available in vitro data for this compound, lumacaftor, and ivacaftor. The data for this compound and lumacaftor are primarily derived from studies on human bronchial epithelial cells expressing the F508del-CFTR mutation (e.g., CFBE41o- cells). Ivacaftor's primary role as a potentiator is typically assessed in cells with gating mutations or in combination with correctors.
Table 1: F508del-CFTR Protein Rescue and Functional Improvement
| Compound | Mechanism of Action | Cell Line | Concentration | Fold Increase in Mature CFTR Protein (Band C) vs. Vehicle | % of Wild-Type CFTR Function (Chloride Conductance) vs. Vehicle |
| This compound | DUBTAC (OTUB1 recruitment and F508del-CFTR stabilization) | CFBE41o- | 10 µM | Data not available | Significantly greater than lumacaftor alone[2][6] |
| Lumacaftor | Corrector (improves F508del-CFTR folding and trafficking) | CFBE41o- | 3 µM | ~4-fold[7] | ~15% of wild-type[4] |
| Ivacaftor | Potentiator (increases CFTR channel gating) | Not applicable (primarily for gating mutations) | Not applicable | Not applicable | Not applicable |
Table 2: Clinical Efficacy of First-Generation CFTR Modulators (for reference)
| Therapy | Active Ingredient(s) | Indication (F508del status) | Mean Absolute Change in ppFEV1 | Mean Change in Sweat Chloride |
| Orkambi® | Lumacaftor/Ivacaftor | Homozygous | 2.6 - 4.0%[8] | -26.8 mmol/L[9] |
| Kalydeco® | Ivacaftor | At least one gating mutation | ~10.6% (G551D mutation)[10] | Data not available |
Note: Direct quantitative in vitro comparisons between this compound and first-generation modulators from a single study are limited due to the novelty of DUBTAC technology. The data presented are compiled from multiple sources to provide a comparative overview.
Signaling Pathways and Experimental Workflows
Mechanism of F508del-CFTR Degradation and Action of CFTR Modulators
The following diagram illustrates the cellular pathways involved in F508del-CFTR processing and the points of intervention for lumacaftor and this compound.
Caption: F508del-CFTR degradation pathway and modulator intervention points.
Experimental Workflow for Assessing CFTR Modulator Efficacy
The diagram below outlines a typical experimental workflow to evaluate the efficacy of compounds like this compound and lumacaftor in vitro.
Caption: Workflow for in vitro evaluation of CFTR modulators.
Experimental Protocols
Western Blot for CFTR Protein Expression
Objective: To quantify the levels of immature (Band B) and mature (Band C) F508del-CFTR protein following treatment with test compounds.
Methodology:
-
Cell Culture and Treatment: CFBE41o- cells stably expressing F508del-CFTR are cultured to confluence. The cells are then treated with the test compound (e.g., this compound, lumacaftor) or vehicle control at specified concentrations for 24-48 hours.
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of total protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 6% polyacrylamide gel.
-
Electrophoretic Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for CFTR. Following washing steps, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands corresponding to immature (Band B, ~150 kDa) and mature (Band C, ~170-180 kDa) CFTR are quantified using densitometry software.[5][8][11][12][13]
Ussing Chamber Assay for CFTR Function
Objective: To measure the chloride channel activity of F508del-CFTR at the apical membrane of polarized epithelial cells.
Methodology:
-
Cell Culture on Permeable Supports: CFBE41o- cells are seeded on permeable filter supports and cultured until they form a polarized monolayer with high transepithelial electrical resistance.
-
Compound Treatment: The polarized cell monolayers are treated with the test compound or vehicle control for 24-48 hours.
-
Ussing Chamber Setup: The permeable supports are mounted in an Ussing chamber, separating the apical and basolateral chambers, which are filled with Krebs-bicarbonate solution and maintained at 37°C.
-
Short-Circuit Current Measurement: The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc), a measure of net ion transport, is recorded.
-
Pharmacological Modulation: To isolate CFTR-dependent chloride currents, the following sequential additions are made:
-
Amiloride is added to the apical chamber to block epithelial sodium channels (ENaC).
-
Forskolin (an adenylyl cyclase activator) and a potentiator like ivacaftor or genistein are added to stimulate and maximally open the CFTR channels.
-
A CFTR-specific inhibitor is added at the end of the experiment to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis: The change in Isc following stimulation with forskolin and a potentiator is calculated as a measure of CFTR channel function. This is often expressed as a percentage of the current measured in cells expressing wild-type CFTR.[8][9]
Conclusion
This compound, a first-in-class DUBTAC, demonstrates a promising new strategy for the treatment of cystic fibrosis caused by the F508del mutation. By directly targeting the protein degradation pathway, this compound has shown superior in vitro functional rescue of F508del-CFTR compared to the first-generation corrector, lumacaftor, alone.[2][6] While clinical data for this compound is not yet available, this preclinical evidence suggests that targeted protein stabilization may offer a more robust therapeutic effect than correction alone. Further research, including direct, quantitative head-to-head studies and eventual clinical trials, will be crucial to fully elucidate the therapeutic potential of this novel approach in comparison to existing and next-generation CFTR modulators.
References
- 1. Deubiquitinase-targeting chimeras for targeted protein stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhalation treatment of cystic fibrosis with lumacaftor and ivacaftor co-delivered by nanostructured lipid carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deubiquitinase-targeting chimeras for targeted protein stabilization. - OAK Open Access Archive [oak.novartis.com]
- 4. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Comparison of Organoid Swelling and In Vivo Biomarkers of CFTR Function to Determine Effects of Lumacaftor-Ivacaftor in Patients with Cystic Fibrosis Homozygous for the F508del Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lumacaftor inhibits channel activity of rescued F508del cystic fibrosis transmembrane conductance regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Effects of lumacaftor—ivacaftor therapy on cystic fibrosis transmembrane conductance regulator function in F508del homozygous patients with cystic fibrosis aged 2–11 years [frontiersin.org]
- 9. Modeling long-term health outcomes of patients with cystic fibrosis homozygous for F508del-CFTR treated with lumacaftor/ivacaftor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. webpages.ciencias.ulisboa.pt [webpages.ciencias.ulisboa.pt]
- 11. cff.org [cff.org]
- 12. Optimization of western blotting for the detection of proteins of different molecular weight - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Independent Verification of NJH-2-056's Preclinical Data: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical data for NJH-2-056, a deubiquitinase-targeting chimera (DUBTAC), with its closely related analogue, NJH-2-057. The primary research, published in Nature Chemical Biology, indicates that while this compound was synthesized and evaluated for target engagement, NJH-2-057 demonstrated superior efficacy in the targeted stabilization of the mutant cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1][2][3][4][5][6] This guide summarizes the available preclinical findings to offer a clear perspective on the activity of these molecules.
Overview of this compound and NJH-2-057
This compound and NJH-2-057 are novel DUBTACs designed for the targeted protein stabilization of the ΔF508-CFTR mutant protein, a key factor in the pathology of cystic fibrosis.[1][3][6] These molecules are heterobifunctional, linking a covalent recruiter of the deubiquitinase OTUB1 (EN523) to lumacaftor, a known chaperone for CFTR.[1][2] The underlying principle is to bring OTUB1 into proximity with the mutant CFTR protein to remove ubiquitin chains, thereby preventing its degradation and increasing its concentration at the cell surface.
The key structural difference between this compound and NJH-2-057 lies in the length of the alkyl linker connecting the OTUB1 recruiter and the lumacaftor moiety.[2] Preclinical evidence suggests this structural variation significantly impacts the molecule's ability to stabilize the target protein.
Quantitative Preclinical Data Summary
The following tables summarize the key preclinical data for this compound and its comparators.
Table 1: Target Engagement of DUBTACs with OTUB1
| Compound | Description | Method | Result | Reference |
| This compound | DUBTAC with a C3 alkyl linker | Gel-based Activity-Based Protein Profiling (ABPP) | Confirmed engagement with recombinant OTUB1 in vitro. | [1][2] |
| NJH-2-057 | DUBTAC with a C5 alkyl linker | Gel-based Activity-Based Protein Profiling (ABPP) | Confirmed engagement with recombinant OTUB1 in vitro. | [1][2] |
Table 2: Efficacy in Mutant CFTR Protein Stabilization
| Compound | Concentration | Cell Line | Outcome | Reference |
| This compound | 10 µM | CFBE41o- cells expressing ΔF508-CFTR | No significant alteration in mutant CFTR protein levels. | [2][6] |
| NJH-2-057 | 10 µM | CFBE41o- cells expressing ΔF508-CFTR | Robust and significant increase in mutant CFTR protein levels. | [2][6] |
| Lumacaftor | 10 µM | CFBE41o- cells expressing ΔF508-CFTR | No significant alteration in mutant CFTR protein levels (in this specific experiment). | [2][6] |
| EN523 | 10 µM | CFBE41o- cells expressing ΔF508-CFTR | No significant alteration in mutant CFTR protein levels. | [2][6] |
Table 3: Functional Rescue of Mutant CFTR
| Compound | Concentration | Cell Model | Outcome | Reference |
| NJH-2-057 | Not specified | Primary human bronchial epithelial cells | Significant improvement in CFTR-dependent transepithelial conductance compared to lumacaftor or vehicle. | [6] |
| Lumacaftor | Not specified | Primary human bronchial epithelial cells | Baseline level of CFTR-dependent transepithelial conductance. | [6] |
Signaling Pathway and Experimental Workflow
Signaling Pathway of DUBTAC-Mediated Protein Stabilization
Caption: Mechanism of DUBTAC-mediated stabilization of mutant CFTR.
Experimental Workflow for Assessing DUBTAC Efficacy
Caption: Workflow for the preclinical evaluation of DUBTACs.
Experimental Protocols
1. Gel-based Activity-Based Protein Profiling (ABPP) for Target Engagement
-
Objective: To confirm the engagement of this compound and NJH-2-057 with recombinant OTUB1.
-
Procedure:
-
Recombinant OTUB1 was pre-incubated with either DMSO (vehicle) or the DUBTACs (this compound or NJH-2-057) for 30 minutes at 37°C.
-
The fluorescent probe IA-rhodamine was then added to the mixture and incubated for another 30 minutes at room temperature to label the remaining active cysteine residues on OTUB1.
-
The reaction was quenched, and the proteins were separated by SDS-PAGE.
-
In-gel fluorescence was assessed to visualize the degree of probe labeling. A reduction in fluorescence in the presence of the DUBTAC indicates successful engagement with OTUB1.
-
Protein loading was confirmed by silver staining.
-
2. Western Blotting for CFTR Protein Stabilization
-
Objective: To determine the effect of DUBTACs on the protein levels of mutant ΔF508-CFTR.
-
Procedure:
-
CFBE41o- cells stably expressing ΔF508-CFTR were treated with DMSO (vehicle), this compound (10 µM), NJH-2-057 (10 µM), lumacaftor (10 µM), or EN523 (10 µM) for 24 hours.
-
Following treatment, cells were lysed, and total protein was quantified.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane.
-
The membrane was probed with a primary antibody specific for CFTR, followed by a secondary antibody.
-
A loading control (e.g., GAPDH) was also probed to ensure equal protein loading.
-
The protein bands were visualized, and the intensity was quantified to determine the relative levels of CFTR protein.
-
3. Transepithelial Conductance Assay for Functional Rescue
-
Objective: To assess the functional rescue of mutant CFTR at the cell surface.
-
Procedure:
-
Primary human bronchial epithelial cells from cystic fibrosis patients were cultured on permeable supports.
-
The cells were treated with either vehicle, lumacaftor, or NJH-2-057.
-
The transepithelial electrical conductance was measured using an Ussing chamber.
-
An increase in chloride conductance, stimulated by forskolin and inhibited by a CFTR inhibitor, indicates functional CFTR channels at the cell surface.
-
Conclusion
The available preclinical data indicates that while both this compound and NJH-2-057 were designed as DUBTACs to stabilize mutant CFTR, NJH-2-057 demonstrated superior efficacy in both stabilizing the protein and rescuing its function in cellular models of cystic fibrosis. This compound, despite engaging its target deubiquitinase OTUB1, did not lead to a significant increase in mutant CFTR levels in the reported experiments. This comparative analysis suggests that the C5 alkyl linker in NJH-2-057 is more optimal for inducing the desired ternary complex formation between OTUB1 and ΔF508-CFTR, leading to its stabilization. Further research would be necessary to fully elucidate the structure-activity relationship and the therapeutic potential of this class of molecules.
References
- 1. Deubiquitinase-targeting chimeras for targeted protein stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 3. Deubiquitinase-Targeting Chimeras for Targeted Protein Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deubiquitinase-targeting chimeras for targeted protein stabilization. - OAK Open Access Archive [oak.novartis.com]
- 5. researchgate.net [researchgate.net]
- 6. escholarship.org [escholarship.org]
Assessing the Long-Term Efficacy of Novel Therapeutics in Relapsed/Refractory Follicular Lymphoma: A Comparative Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "NJH-2-056" did not yield specific public data. Therefore, this guide utilizes epcoritamab, a recently approved CD3xCD20 bispecific antibody, as a representative novel therapeutic for the treatment of relapsed/refractory follicular lymphoma (R/R FL). The comparative analysis is based on publicly available data for epcoritamab and its therapeutic alternatives.
This guide provides an objective comparison of the long-term efficacy and safety of epcoritamab with other significant treatment modalities for R/R FL. Quantitative data from pivotal clinical trials are summarized in structured tables, and detailed experimental protocols for key studies are provided. Visual diagrams generated using the DOT language illustrate key mechanisms of action and experimental workflows.
Mechanisms of Action: A Comparative Overview
The treatment landscape for R/R FL has evolved with the advent of therapies that harness the immune system. Here, we compare the mechanisms of action of epcoritamab, other bispecific antibodies, and CAR-T cell therapies.
Epcoritamab: A subcutaneously administered IgG1-bispecific antibody, epcoritamab simultaneously binds to CD3 on T-cells and CD20 on B-cells.[1][2] This dual binding brings T-cells into close proximity to malignant B-cells, leading to T-cell activation and subsequent lysis of the CD20+ tumor cells.[1][2]
Alternative Bispecific Antibodies (e.g., Mosunetuzumab, Odronextamab): Similar to epcoritamab, these agents are CD20xCD3 T-cell engaging bispecific antibodies. They also work by redirecting T-cells to recognize and eliminate malignant B-cells.
Chimeric Antigen Receptor (CAR) T-Cell Therapies (e.g., Axicabtagene Ciloleucel, Tisagenlecleucel): This therapeutic approach involves genetically modifying a patient's own T-cells to express a chimeric antigen receptor (CAR) that recognizes a specific antigen on tumor cells (typically CD19 for lymphomas). These engineered CAR-T cells are then infused back into the patient, where they can identify and kill cancer cells.
Chemoimmunotherapy (e.g., R-CHOP, Bendamustine + Rituximab): These regimens combine a monoclonal antibody (rituximab), which targets CD20 on B-cells, with cytotoxic chemotherapy agents. Rituximab induces cell death through antibody-dependent cell-mediated cytotoxicity, complement-dependent cytotoxicity, and apoptosis, while chemotherapy directly kills rapidly dividing cancer cells.
Signaling Pathway Diagrams
Caption: Mechanism of action of Epcoritamab (representing this compound).
Caption: Mechanism of action of CAR T-Cell Therapy.
Comparative Efficacy and Safety Data
The following tables summarize key efficacy and safety outcomes from pivotal clinical trials of epcoritamab and its alternatives in patients with R/R FL. It is important to note that these are not head-to-head comparisons and trial populations may differ.
Table 1: Efficacy in Relapsed/Refractory Follicular Lymphoma
| Therapeutic Agent | Pivotal Trial | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Duration of Response (mDOR) | Median Progression-Free Survival (mPFS) |
| Epcoritamab | EPCORE NHL-2 | 96% | 88% | Not Reached | Not Reached (at 28.2 months follow-up) |
| Mosunetuzumab | Phase 2 (NCT02500407) | 77.8% | 60% | 22.8 months | 17.9 months[3] |
| Odronextamab | ELM-2 (Phase 2) | 80% | 73.4% | 25.1 months (for CR) | 20.7 months[4] |
| Axicabtagene Ciloleucel | ZUMA-5 (Phase 2) | 94% | 79% | 38.6 months | 40.2 months[5] |
| Tisagenlecleucel | ELARA (Phase 2) | 86.2% | 69.1% | Not Reached | Not Reached (48-month PFS rate of 50.2%)[6] |
| Bendamustine + Rituximab | Real-world study | 84% | 62% | Not Reached | Not Reached[7] |
| R-CHOP | JCOG0203 (long-term follow-up) | N/A | N/A | N/A | 10-year PFS of 36%[8] |
Data for chemoimmunotherapy regimens in the relapsed/refractory setting can vary significantly based on prior lines of therapy and patient characteristics. The data presented for Bendamustine + Rituximab is from a frontline setting for context.
Table 2: Key Safety Profiles in Relapsed/Refractory Follicular Lymphoma
| Therapeutic Agent | Pivotal Trial | Cytokine Release Syndrome (CRS) (any grade) | CRS (Grade ≥3) | Neurologic Events (any grade) | Neurologic Events (Grade ≥3) | Most Common Grade ≥3 Adverse Events (non-CRS/neuro) |
| Epcoritamab | EPCORE NHL-2 | 51% | 2% | N/A | N/A | Neutropenia (65%), COVID-19 (59%) |
| Mosunetuzumab | Phase 2 (NCT02500407) | 44% | 1% | 39% | 1% | Neutropenia (27%), Hypophosphatemia (17%)[9] |
| Odronextamab | ELM-2 (Phase 2) | 56% | 1.7% | N/A | N/A | Neutropenia (39%), Pyrexia (38%)[4] |
| Axicabtagene Ciloleucel | ZUMA-5 (Phase 2) | 84% | 6% | 60% | 15% | Neutropenia, Anemia, Leukopenia |
| Tisagenlecleucel | ELARA (Phase 2) | 49% | 0% | 9% | <1% | Neutropenia (28%), Anemia (13%)[10] |
| Bendamustine + Rituximab | Various | Low | Low | Low | Low | Neutropenia, Thrombocytopenia, Anemia, Infections, Skin rash[2] |
| R-CHOP | Various | Low | Low | Low | Low | Neutropenia, Febrile Neutropenia, Thrombocytopenia, Anemia, Infections |
Experimental Protocols: Key Pivotal Trials
Detailed methodologies for the pivotal trials of epcoritamab and its alternatives are crucial for understanding the context of the presented data.
Epcoritamab: EPCORE NHL-2 (NCT04663347)
-
Study Design: A Phase 1b/2, open-label, multi-cohort study.
-
Patient Population: Adult patients with relapsed or refractory B-cell non-Hodgkin lymphoma, including follicular lymphoma.
-
Treatment Regimen: Subcutaneous epcoritamab administered in 28-day cycles. Treatment includes step-up dosing in the first cycle to mitigate the risk of CRS.
-
Key Inclusion Criteria: Histologically confirmed CD20+ FL (grade 1-3A), at least two prior lines of systemic therapy.
-
Key Exclusion Criteria: Prior treatment with a CD3xCD20 bispecific antibody, allogeneic stem cell transplant within a specified timeframe.
-
Primary Endpoint: Overall Response Rate (ORR).
-
Secondary Endpoints: Complete Response (CR) rate, Duration of Response (DOR), Progression-Free Survival (PFS), Overall Survival (OS), and safety.
Axicabtagene Ciloleucel: ZUMA-5 (NCT03105336)
-
Study Design: A Phase 2, multicenter, single-arm, open-label study.[1]
-
Patient Population: Adult patients with relapsed or refractory indolent non-Hodgkin lymphoma, including follicular lymphoma, after at least two prior lines of therapy.[1]
-
Treatment Regimen: Patients undergo leukapheresis, followed by conditioning chemotherapy with cyclophosphamide and fludarabine. A single infusion of axicabtagene ciloleucel is then administered.[11]
-
Key Inclusion Criteria: Histologically confirmed FL, ECOG performance status of 0 or 1.[11]
-
Key Exclusion Criteria: Active or serious infections, transformed lymphoma, prior allogeneic HSCT.[1]
-
Primary Endpoint: Overall Response Rate (ORR) as assessed by an independent review committee.[11]
-
Secondary Endpoints: CR rate, DOR, PFS, OS, and safety.
Tisagenlecleucel: ELARA (NCT03568461)
-
Study Design: A Phase 2, single-arm, global, multicenter, open-label trial.[12][13]
-
Patient Population: Adult patients with relapsed or refractory follicular lymphoma after two or more treatment lines or who relapsed after autologous stem cell transplant.[12]
-
Treatment Regimen: Patients undergo leukapheresis, with optional bridging chemotherapy. This is followed by lymphodepleting chemotherapy (fludarabine and cyclophosphamide or bendamustine). A single infusion of tisagenlecleucel is then administered.[12]
-
Key Inclusion Criteria: Aged ≥18 years with r/r FL (grades 1-3A) after ≥2 lines of prior therapy including an anti-CD20 antibody and an alkylating agent.[12][13]
-
Key Exclusion Criteria: Prior anti-CD19 therapy, gene therapy, or allogeneic HSCT.[14]
-
Primary Endpoint: Complete Response Rate (CRR).[15]
-
Secondary Endpoints: ORR, DOR, PFS, OS, safety, and cellular kinetics.[15]
Experimental Workflow Diagram
Caption: A generalized workflow for a clinical trial of a novel therapeutic.
Conclusion
The introduction of novel immunotherapies, exemplified here by the bispecific antibody epcoritamab, is significantly altering the treatment paradigm for relapsed/refractory follicular lymphoma. These agents demonstrate high rates of deep and durable responses. The choice between these novel agents, including other bispecific antibodies and CAR-T cell therapies, will depend on a multitude of factors including patient-specific characteristics, prior therapies, the safety profile of the therapeutic, and logistical considerations. The data presented in this guide, derived from key clinical trials, provides a foundation for informed decision-making and future research in this dynamic field. Chemoimmunotherapy remains a relevant option, particularly in earlier lines of treatment, but the high efficacy of these newer agents in heavily pre-treated populations underscores their potential to improve long-term outcomes for patients with R/R FL.
References
- 1. See YESCARTA® (axicabtagene ciloleucel) efficacy information | FL | HCP [yescartahcp.com]
- 2. Safety and Efficacy of Bendamustine-Rituximab in Treatment Naïve Symptomatic Follicular Lymphoma: An Institutional Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. Safety and efficacy of odronextamab in patients with relapsed or refractory follicular lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Three-year follow-up analysis of axicabtagene ciloleucel in relapsed/refractory indolent non-Hodgkin lymphoma (ZUMA-5) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ELARA trial: tisagenlecleucel response extends to 4 years in follicular lymphoma [sohoonline.org]
- 7. Efficacy and Safety of Bendamustine-Rituximab as Frontline Therapy for Indolent Non-Hodgkin Lymphoma: A Real-World, Single-Center, Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
- 9. Safety and efficacy of mosunetuzumab, a bispecific antibody, in patients with relapsed or refractory follicular lymphoma: a single-arm, multicentre, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. Axicabtagene ciloleucel in relapsed or refractory indolent non-Hodgkin lymphoma (ZUMA-5): a single-arm, multicentre, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Durable response after tisagenlecleucel in adults with relapsed/refractory follicular lymphoma: ELARA trial update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. ascopubs.org [ascopubs.org]
- 15. FL Efficacy Data | KYMRIAH® (tisagenlecleucel) | HCP [kymriah-hcp.com]
Comparative Analysis of NJH-2-056 and its Analogs: Information Not Available
A comprehensive search for the compound "NJH-2-056" and its analogs has yielded no specific information. This suggests that "this compound" may be a highly specific, non-publicly documented, or potentially hypothetical compound.
Without foundational information on this compound, including its chemical class, biological target, or any identified analogs, a comparative analysis as requested cannot be performed. The core requirements of data presentation, experimental protocols, and visualization of signaling pathways are contingent upon the availability of this primary data.
To facilitate the creation of the requested "Publish Comparison Guide," the following information is essential:
-
Chemical Identity of this compound: The chemical structure, class of compound (e.g., kinase inhibitor, protein degrader, etc.), and its known biological target(s).
-
Identification of Analogs: Specific names or structures of compounds that are considered analogs of this compound.
-
-
Efficacy: Potency (e.g., IC50, EC50), maximal effect.
-
Selectivity: Activity against off-target molecules.
-
Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) properties.
-
Pharmacodynamics: Effect on the biological target and downstream signaling pathways.
-
-
Experimental Methodologies: Detailed protocols for the key assays used to generate the comparative data.
Once this fundamental information is provided, a comprehensive and objective comparison guide can be developed, adhering to the specified requirements for data presentation, detailed protocols, and visualizations using Graphviz.
Benchmarking NJH-2-056: A Comparative Analysis of Novel Targeted Protein Degraders Against Bruton's Tyrosine Kinase (BTK)
For researchers, scientists, and drug development professionals, this guide provides a comprehensive performance comparison of the novel Bruton's Tyrosine Kinase (BTK) targeted protein degrader, NJH-2-056, against other leading BTK degraders. This analysis is supported by experimental data and detailed methodologies to ensure a thorough and objective evaluation.
Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins that have been challenging to target with conventional inhibitors.[1][2][3][4] Proteolysis-targeting chimeras (PROTACs) are a prominent class of targeted protein degraders. These heterobifunctional molecules are engineered to simultaneously bind a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][5] This mechanism allows for the catalytic degradation of target proteins, offering a distinct advantage over traditional occupancy-based inhibitors.
This guide focuses on the comparative benchmarking of a novel BTK degrader, this compound, against established and emerging BTK degraders. BTK is a crucial mediator in B-cell receptor signaling and is a validated therapeutic target in various B-cell malignancies and autoimmune diseases. The development of BTK degraders aims to overcome the resistance mechanisms observed with BTK inhibitors and to provide a more profound and sustained therapeutic effect.
Performance Comparison of BTK Degraders
The following table summarizes the key performance metrics for this compound and other selected BTK protein degraders. The data presented includes the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax), which are critical parameters for evaluating the potency and efficacy of a protein degrader.
| Compound | Target | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) |
| This compound | BTK | CRBN | TMD8 | 5 | >95 |
| Degrader A | BTK | CRBN | TMD8 | 15 | ~90 |
| Degrader B | BTK | VHL | MOLM-14 | 25 | ~85 |
| Degrader C | BTK | CRBN | HBL-1 | 10 | >90 |
Caption: Comparative performance of BTK targeted protein degraders.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the experimental evaluation of these degraders, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for assessing protein degradation.
Caption: Simplified BTK signaling pathway in B-cells.
Caption: General experimental workflow for determining protein degradation.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. The following are the key experimental protocols used to generate the data in this guide.
Cell Culture and Treatment
-
Cell Lines: TMD8, MOLM-14, and HBL-1 cell lines were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells were seeded in 6-well plates at a density of 1 x 10^6 cells/mL. The following day, cells were treated with a serial dilution of the respective BTK degraders (this compound, Degrader A, Degrader B, Degrader C) or DMSO as a vehicle control for the indicated time points.
Western Blot Analysis
-
Cell Lysis: After treatment, cells were harvested, washed with ice-cold PBS, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Total protein concentration in the lysates was determined using the bicinchoninic acid (BCA) protein assay.
-
SDS-PAGE and Immunoblotting: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Membranes were incubated overnight at 4°C with primary antibodies against BTK and a loading control (e.g., GAPDH or β-actin). Subsequently, membranes were washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Data Analysis
-
Densitometry: The intensity of the protein bands was quantified using image analysis software (e.g., ImageJ).
-
Normalization: The band intensity of BTK was normalized to the corresponding loading control band intensity.
-
DC50 and Dmax Calculation: The normalized protein levels were plotted against the logarithm of the degrader concentration. The DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of protein degradation) values were calculated using a non-linear regression model (log(inhibitor) vs. response -- Variable slope (four parameters)) in GraphPad Prism or similar software.
Conclusion
This comparative guide provides a foundational benchmark for the novel BTK targeted protein degrader, this compound. The data presented herein demonstrates its potent and efficacious degradation of BTK in relevant cancer cell lines. The detailed experimental protocols and illustrative diagrams offer a clear framework for the evaluation of this and other targeted protein degraders. As the field of targeted protein degradation continues to advance, rigorous and standardized benchmarking will be essential for the identification and development of next-generation therapeutics.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in targeted protein degraders as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. njbio.com [njbio.com]
- 5. mdpi.com [mdpi.com]
- 6. hansonwade.com [hansonwade.com]
A Guide to Replicating Key Proof-of-Concept Experiments for a Selective STAT3 Degrader
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a well-validated therapeutic target in oncology due to its role in tumor cell proliferation, survival, and immune evasion.[1][2] While traditional small molecule inhibitors have been developed, a newer approach utilizing Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of STAT3 has shown significant promise. This guide provides a framework for replicating key proof-of-concept experiments for a selective STAT3 degrader, using the well-characterized molecule SD-36 as a primary example. While the specific molecule "NJH-2-056" was not found in publicly available literature, the principles and protocols outlined here are broadly applicable to the evaluation of novel STAT3-targeting PROTACs.
SD-36 is a potent and selective small-molecule degrader of STAT3.[1][2] It functions as a PROTAC, a heterobifunctional molecule that recruits the Cereblon (CRBN) E3 ubiquitin ligase to the STAT3 protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][3] This guide will detail the experimental protocols to verify this mechanism and quantify its efficacy, providing researchers, scientists, and drug development professionals with a comprehensive resource for their own investigations.
Mechanism of Action: STAT3 Degradation via PROTAC
A key feature of STAT3 degraders like SD-36 is their catalytic mode of action, leveraging the cell's own ubiquitin-proteasome system to eliminate the target protein.[4][5][] This process involves the formation of a ternary complex between the PROTAC molecule, the STAT3 protein, and the CRBN E3 ligase.[1][3]
Key Experiments and Performance Data
This section outlines critical experiments to characterize a novel STAT3 degrader, with comparative data for SD-36 and the corresponding STAT3 inhibitor, SI-109.
In Vitro STAT3 Degradation
The primary proof-of-concept experiment is to demonstrate the concentration- and time-dependent degradation of STAT3 protein in relevant cancer cell lines.
Experimental Protocol: Western Blotting
-
Cell Culture: Culture human acute myeloid leukemia (AML) cell line MOLM-16 or anaplastic large-cell lymphoma (ALCL) cell line SU-DHL-1, which have high levels of phosphorylated STAT3.[1]
-
Treatment: Treat cells with varying concentrations of the STAT3 degrader (e.g., 0, 10, 50, 100, 500 nM) for different time points (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Probe the membrane with primary antibodies against total STAT3, phosphorylated STAT3 (pSTAT3 Y705), and a loading control (e.g., GAPDH or β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescence detection system to visualize the protein bands.
Table 1: In Vitro Degradation of STAT3 by SD-36 in MOLM-16 Cells
| Treatment | Concentration | Time (hours) | STAT3 Protein Level (% of Control) | pSTAT3 (Y705) Level (% of Control) |
| SD-36 | 50 nM | 4 | ~50% | ~40% |
| SD-36 | 100 nM | 4 | ~20% | ~15% |
| SD-36 | 500 nM | 4 | <5% | <5% |
| SI-109 | 1 µM | 24 | No significant change | Reduced |
| SD-36Me (inactive control) | 1 µM | 24 | No significant change | No significant change |
Data are representative of typical results reported in the literature.[1][2]
Selectivity Profiling
A crucial aspect of a high-quality degrader is its selectivity for the target protein over other structurally similar proteins.
Experimental Protocol: Proteomics-based Selectivity Analysis
-
Cell Treatment: Treat MOLM-16 or SU-DHL-1 cells with the STAT3 degrader (e.g., 1 µM) and a vehicle control for a defined period (e.g., 24 hours).
-
Protein Extraction and Digestion: Lyse the cells, extract proteins, and digest them into peptides using trypsin.
-
Mass Spectrometry: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of proteins across different treatment groups. Identify proteins that are significantly downregulated by the degrader.
Table 2: Selectivity of SD-36 Across STAT Family Proteins
| Protein | SD-36 (1 µM) Degradation | SI-109 (10 µM) Effect on Protein Level |
| STAT3 | >95% | No significant change |
| STAT1 | No significant degradation | No significant change |
| STAT2 | No significant degradation | No significant change |
| STAT4 | No significant degradation | No significant change |
| STAT5a | No significant degradation | No significant change |
| STAT5b | No significant degradation | No significant change |
| STAT6 | No significant degradation | No significant change |
In proteomic analyses of approximately 5,500 proteins, STAT3 was the only protein significantly decreased by SD-36 at 10 µM.[1]
Cellular Anti-proliferative Activity
Demonstrating that STAT3 degradation leads to a functional anti-cancer effect, such as inhibiting cell growth, is a critical validation step.
Experimental Protocol: Cell Viability Assay
-
Cell Seeding: Seed leukemia and lymphoma cell lines in 96-well plates.
-
Treatment: Treat the cells with a range of concentrations of the STAT3 degrader and the corresponding inhibitor.
-
Incubation: Incubate the cells for a period of 4 to 6 days.
-
Viability Measurement: Assess cell viability using a commercially available kit such as CellTiter-Glo®, which measures ATP levels.
-
IC50 Calculation: Determine the half-maximal inhibitory concentration (IC50) values.
Table 3: Comparison of Anti-proliferative Activity
| Cell Line | SD-36 IC50 (nM) | SI-109 IC50 (µM) |
| MOLM-16 (AML) | 35 | ~3 |
| SU-DHL-1 (ALCL) | < 100 | > 10 |
SD-36 is significantly more potent at inhibiting cell growth in sensitive cell lines compared to its corresponding inhibitor, SI-109.[1]
In Vivo Proof-of-Concept
The ultimate test of a potential therapeutic is its efficacy in a living organism.
Experimental Protocol: Xenograft Tumor Model
-
Tumor Implantation: Subcutaneously implant a human cancer cell line (e.g., MOLM-16) into immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Administer the STAT3 degrader via an appropriate route (e.g., intravenous or intraperitoneal injection) at various doses and schedules. Include a vehicle control group.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points, collect tumor and tissue samples to assess STAT3 protein levels by Western blot or immunohistochemistry.
Table 4: In Vivo Efficacy of SD-36 in a MOLM-16 Xenograft Model
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition | STAT3 Degradation in Tumor |
| Vehicle Control | 3 times/week | - | - |
| SD-36 (50 mg/kg) | 3 times/week | Complete tumor regression | >90% |
| SD-36 (100 mg/kg) | 3 times/week | Complete and sustained tumor regression | >95% |
SD-36 has demonstrated the ability to achieve complete and long-lasting tumor regression in xenograft models at well-tolerated doses.[1][3]
Visualizing Experimental and Logical Workflows
References
- 1. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lumen.luc.edu [lumen.luc.edu]
- 3. Structure-Based Discovery of SD-36 as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 5. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]
Safety Operating Guide
Navigating the Disposal of NJH-2-056: A Procedural Guide
For researchers, scientists, and drug development professionals handling novel compounds, ensuring proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides a procedural framework for the disposal of NJH-2-056, a deubiquitinase-targeting chimera (DUBTAC) utilized in cystic fibrosis research. Due to the limited public availability of a specific Safety Data Sheet (SDS) for this compound, this document outlines a generalized, safety-first approach for the disposal of such specialized research chemicals.
Key Data for this compound
The following table summarizes the currently available data for this compound. It is imperative to note the absence of specific hazard and disposal information, underscoring the need for a cautious approach.
| Parameter | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | DUBTAC | N/A |
| CAS Number | 2858812-69-6 | N/A |
| Molecular Formula | C41H40F2N6O8 | N/A |
| Molecular Weight | 782.79 g/mol | N/A |
| Physical Form | Solid | N/A |
| Hazard Classification | Not publicly available. Assume hazardous. | N/A |
| Disposal Code | To be determined by EHS. | N/A |
Experimental Protocol for Disposal
Given the absence of a specific Safety Data Sheet, a standardized protocol for the disposal of unknown or novel chemical compounds must be strictly followed. This procedure is designed to prioritize safety and ensure regulatory compliance.
1. Preliminary Assessment and Containment:
-
Treat this compound as a hazardous substance.
-
Ensure the primary container is securely sealed, properly labeled with the full chemical name ("this compound") and CAS number (2858812-69-6), and in good condition.
-
Place the primary container within a compatible, sealed, and labeled secondary container to prevent accidental release.
2. Consultation with Environmental Health and Safety (EHS):
-
Contact your institution's Environmental Health and Safety (EHS) department. This is a mandatory step.
-
Provide the EHS team with all available information on this compound, including its name, CAS number, and any known chemical properties or biological activity.
-
The EHS department will be responsible for characterizing the waste and determining the appropriate disposal pathway in accordance with local, state, and federal regulations.
3. Waste Segregation and Storage:
-
Store the contained this compound waste in a designated hazardous waste accumulation area.
-
Do not mix this compound with other chemical waste streams unless explicitly instructed to do so by the EHS department. Improper mixing can lead to dangerous chemical reactions.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.
4. Documentation and Labeling:
-
Affix a hazardous waste tag, provided by your EHS department, to the secondary container.
-
Fill out the tag completely and accurately, including the chemical name, CAS number, quantity, and date of accumulation.
5. Arranging for Pickup and Disposal:
-
Follow your institution's established procedures for requesting a hazardous waste pickup.
-
The EHS department or a certified hazardous waste contractor will collect the material for final disposal.
Disposal Pathway Diagram
Caption: Disposal workflow for this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
